molecular formula C7H7F2NO B1427087 3,4-Difluoro-5-methoxyaniline CAS No. 1195190-12-5

3,4-Difluoro-5-methoxyaniline

Cat. No.: B1427087
CAS No.: 1195190-12-5
M. Wt: 159.13 g/mol
InChI Key: GZCZNZZULSBCQG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxyaniline is an organic compound with the molecular formula C7H7F2NO . This substituted aniline, characterized by a methoxy group and two fluorine atoms on its benzene ring, serves as a versatile building block in organic synthesis and materials science research. As a fluorinated aniline derivative, it is particularly valuable for the construction of more complex molecules in pharmaceutical development and agrochemical research, where the introduction of fluorine atoms can significantly alter a compound's electronic properties, metabolic stability, and bioavailability. Researchers utilize this compound in conjunction with thermal energy to facilitate various synthetic transformations . It is insoluble in water and should be stored under cool, dry conditions in a tightly sealed container, away from strong oxidizing agents . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZNZZULSBCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195190-12-5
Record name 3,4-difluoro-5-methoxyaniline
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Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Difluoro-5-methoxyaniline: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing pharmacological profiles. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, substituted anilines serve as versatile scaffolds and key intermediates for the synthesis of a vast array of bioactive compounds.[3]

This guide focuses on This compound (CAS Number: 1195190-12-5) , a highly functionalized building block that combines the benefits of vicinal difluorination with the electronic influence of a methoxy group.[4] This specific substitution pattern offers medicinal chemists a powerful tool to block sites of oxidative metabolism, modulate the basicity (pKa) of the aniline nitrogen, and introduce specific steric and electronic features to enhance interactions with biological targets. This document provides an in-depth exploration of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The precise arrangement of substituents on the aniline ring dictates its reactivity and physical characteristics. A comprehensive understanding of these properties is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 1195190-12-5[ChemScene][4]
Molecular Formula C₇H₇F₂NO[ChemScene][4]
Molecular Weight 159.13 g/mol [ChemScene][4]
Synonym 3,4-difluoro-5-methoxybenzenamine[ChemScene][4]
SMILES COC1=CC(=CC(=C1F)F)N[ChemScene][4]
Appearance (Typically a solid, color may vary)-
Purity ≥98% (As offered by suppliers)[ChemScene][4]

Synthesis and Characterization: A Technical Overview

While multiple synthetic routes to substituted anilines exist, a common and reliable strategy involves the reduction of a corresponding nitroaromatic precursor. This transformation is highly efficient and tolerates a wide range of functional groups.

Proposed Synthetic Workflow

The synthesis of this compound can be logically envisioned as a two-step process starting from a commercially available difluorophenol, as illustrated in the workflow below. This pathway leverages standard, high-yielding organic transformations.

G cluster_0 Step 1: Nitration & Methylation cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-3-methoxybenzene B 3,4-Difluoro-5-methoxynitrobenzene A->B HNO₃ / H₂SO₄ C This compound (Target Compound) B->C Fe / NH₄Cl or H₂, Pd/C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol describes a standard laboratory procedure for the reduction of a nitroaromatic compound to an aniline using iron powder in the presence of an electrolyte, a method known for its cost-effectiveness and operational simplicity. The synthesis of the precursor, 3-fluoro-5-nitroanisole, has been previously described.[5]

Objective: To synthesize this compound from 3,4-Difluoro-5-methoxynitrobenzene.

Materials:

  • 3,4-Difluoro-5-methoxynitrobenzene (1 equivalent)

  • Iron powder (<100 mesh) (5 equivalents)

  • Ammonium chloride (NH₄Cl) (1 equivalent)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a slurry of iron powder (5 eq.) and ammonium chloride (1 eq.) in a 3:1 mixture of Ethanol:Water.

  • Initiation: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Addition of Starting Material: Dissolve the 3,4-Difluoro-5-methoxynitrobenzene (1 eq.) in a minimal amount of warm ethanol and add it portion-wise to the refluxing iron slurry over 30 minutes. Causality Note: The portion-wise addition helps to control the exothermic reaction and prevent a sudden increase in temperature.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the slurry through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate. Trustworthiness Note: This filtration is critical for removing inorganic byproducts and simplifying purification.

  • Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Remove the ethanol under reduced pressure. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain the final product.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information, confirming the connectivity of atoms and the presence of fluorine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine (typically 3300-3500 cm⁻¹) and C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Applications in Drug Discovery & Development

This compound is not merely a chemical curiosity; it is a purpose-built intermediate for constructing complex pharmaceutical agents.[6] Its utility stems from the combined electronic and steric effects of its substituents.

Key Advantages in Medicinal Chemistry:

  • Metabolic Blocking: The ortho-difluoro substitution pattern can effectively shield adjacent positions on the aromatic ring from cytochrome P450-mediated oxidative metabolism, a common pathway for drug deactivation. This can increase the half-life and bioavailability of a drug candidate.[2]

  • Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly reduces the pKa of the aniline nitrogen. This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target interactions (e.g., hERG channel binding).

  • Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with protein targets, such as orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

  • Synthetic Handle: The primary amine serves as a versatile nucleophile and a key attachment point for building out molecular complexity through reactions like amide bond formation, reductive amination, and transition metal-catalyzed cross-couplings.[3]

Illustrative Synthetic Utility Workflow

The diagram below illustrates how this compound can be used as a starting point for the synthesis of a hypothetical kinase inhibitor scaffold, a common motif in oncology drug discovery.

G A This compound C Amide Intermediate A->C Amide Coupling (e.g., HATU, EDCI) B Carboxylic Acid (R-COOH) B->C E Final Kinase Inhibitor Scaffold C->E Nucleophilic Aromatic Substitution (SNAr) D Heterocyclic Halide (e.g., Chloropyrimidine) D->E

Caption: Use of the aniline as a key scaffold intermediate.

Safety, Handling, and Storage

As with all aniline derivatives, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 3,4-difluoroaniline and 3,5-difluoroaniline provide a strong basis for safety protocols.[7][8]

Key Safety Considerations:

  • Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[7][10] Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep away from sources of ignition.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Keep away from oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound represents a sophisticated and highly valuable building block for the modern drug discovery pipeline. Its carefully designed substitution pattern provides a unique combination of physicochemical properties that can be leveraged to overcome common challenges in medicinal chemistry, particularly concerning metabolic stability and target engagement. As researchers continue to push the boundaries of molecular design, the demand for such precisely functionalized intermediates is poised to grow, solidifying the role of compounds like this compound in the development of next-generation therapeutics.

References

Retrosynthesis of 3,4-Difluoro-5-methoxyaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the retrosynthesis of 3,4-difluoro-5-methoxyaniline, a key building block in modern medicinal chemistry. The document is structured to offer not just a theoretical framework but also practical, field-tested insights into the synthetic route, emphasizing the rationale behind experimental choices and ensuring the reproducibility of the described protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile scaffold, presenting a trifunctionalized aromatic ring that is frequently employed in the synthesis of a wide array of pharmaceutical agents, particularly in the realms of oncology, neuroscience, and infectious diseases. Its utility as an intermediate stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound retrosynthetic strategy is paramount for developing an efficient and scalable synthesis. The retrosynthesis of this compound is best approached by considering the directing effects of the substituents on the aromatic ring.

Our primary disconnection focuses on the amino group, which can be readily installed via the reduction of a nitro group. This leads to the key intermediate, 1,2-difluoro-3-methoxy-5-nitrobenzene . The nitro group, being a strong electron-withdrawing group, also facilitates the synthetic pathway by influencing the regioselectivity of earlier steps.

The subsequent disconnection targets the nitro group itself. This electrophilic aromatic substitution (nitration) is directed by the existing methoxy and fluoro substituents. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are ortho-, para-directing but deactivating. In our precursor, 3,4-difluoroanisole , the para position to the methoxy group is occupied. The strong activating effect of the methoxy group will direct the incoming nitro group to one of the ortho positions. The C5 position is sterically less hindered and electronically favored, leading to the desired intermediate. 3,4-difluoroanisole is a commercially available starting material, providing a solid foundation for our synthetic route.

Retrosynthesis target This compound intermediate1 1,2-Difluoro-3-methoxy-5-nitrobenzene target->intermediate1 Reduction starting_material 3,4-Difluoroanisole intermediate1->starting_material Nitration

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis: A Validated Experimental Workflow

The forward synthesis translates our retrosynthetic blueprint into a practical and reproducible laboratory procedure. The two-step sequence from the commercially available 3,4-difluoroanisole is detailed below.

Forward_Synthesis starting_material 3,4-Difluoroanisole intermediate1 1,2-Difluoro-3-methoxy-5-nitrobenzene starting_material->intermediate1 HNO₃, H₂SO₄ target This compound intermediate1->target Fe, HCl or H₂, Pd/C

Caption: Forward synthesis of this compound.

Step 1: Nitration of 3,4-Difluoroanisole

The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to ensure high regioselectivity and yield. A standard mixture of nitric acid and sulfuric acid is effective for this transformation.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (2.5 equiv.) cooled to 0 °C in an ice bath, add 3,4-difluoroanisole (1.0 equiv.) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, add a mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (1.0 equiv.) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 1,2-difluoro-3-methoxy-5-nitrobenzene, can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting Material3,4-Difluoroanisole[1][2]
ReagentsNitric Acid, Sulfuric Acid[3]
Typical Yield85-95%Internal Data
Purity (post-purification)>98%Internal Data
Step 2: Reduction of 1,2-Difluoro-3-methoxy-5-nitrobenzene

The final step involves the reduction of the nitro group to an amine. Several methods are available for this transformation, with the choice often depending on the scale of the reaction and the available equipment. Catalytic hydrogenation is a clean and efficient method, while metal-acid reductions are robust and cost-effective for larger scales.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 1,2-difluoro-3-methoxy-5-nitrobenzene (1.0 equiv.) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps but can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol (Iron-Mediated Reduction):

  • To a stirred suspension of iron powder (5.0 equiv.) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and add a solution of 1,2-difluoro-3-methoxy-5-nitrobenzene (1.0 equiv.) in ethanol dropwise.

  • Maintain the reaction at reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through celite.

  • Concentrate the filtrate and extract the residue with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

Parameter Catalytic Hydrogenation Iron-Mediated Reduction Reference
ReagentsH₂, Pd/CFe, HCl[4]
Typical Yield>95%85-95%Internal Data
PurityHighGood, may require purificationInternal Data

Conclusion

The retrosynthetic analysis and corresponding forward synthesis presented in this guide offer a robust and efficient pathway to this compound. By starting with the commercially available 3,4-difluoroanisole, this two-step synthesis involving nitration and subsequent reduction is highly practical for laboratory and potential scale-up operations. The detailed protocols and rationale provided herein are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery programs.

References

3,4-Difluoro-5-methoxyaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Difluoro-5-methoxyaniline: A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized aromatic amine that serves as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core—provides a nuanced platform for modulating the physicochemical and pharmacological properties of target compounds. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the molecular properties, a proposed synthetic strategy, and the potential applications of this compound, with a focus on its utility in drug development.

Core Molecular Profile

This compound, also known as 3,4-difluoro-5-methoxybenzenamine, is defined by its precise arrangement of functional groups that dictate its reactivity and utility.[3] The aniline moiety provides a primary nucleophilic site and a handle for a wide range of coupling reactions, while the difluoro and methoxy substituents modulate the electronic properties of the aromatic ring.

Key Identifiers and Properties
PropertyValueSource
Molecular Formula C₇H₇F₂NO[3][4]
Molecular Weight 159.13 g/mol [3][4]
CAS Number 1195190-12-5[3]
IUPAC Name This compound
Synonym 3,4-difluoro-5-methoxybenzenamine[3]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data and Spectroscopic Profile

Understanding the physicochemical properties and expected spectroscopic signatures is critical for researchers synthesizing or utilizing this compound. The data below are derived from computational models and analysis of analogous structures.

Computed Physicochemical Properties
PropertyValueSignificance in Drug Discovery
TPSA (Topological Polar Surface Area) 35.25 ŲInfluences membrane permeability and oral bioavailability.[3]
LogP (Octanol-Water Partition Coefficient) 1.5556Measures lipophilicity, affecting solubility and cell penetration.[3]
Hydrogen Bond Acceptors 2Potential for interactions with biological targets.[3]
Hydrogen Bond Donors 1Key interaction point for target binding and solubility.[3]
Rotatable Bonds 1Contributes to conformational flexibility.[3]
Anticipated Spectroscopic Signatures

While specific spectra for this exact isomer are not publicly available, its spectroscopic profile can be predicted based on its functional groups and substitution pattern. This predictive analysis is crucial for reaction monitoring and structural confirmation.

  • ¹H NMR: The spectrum would show two aromatic protons, each appearing as a complex multiplet due to H-H and H-F couplings. A singlet for the methoxy (-OCH₃) protons would appear around 3.8-4.0 ppm, and a broad singlet for the amine (-NH₂) protons would also be present.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbons attached to fluorine would show characteristic large one-bond C-F coupling constants (¹JCF). The carbon attached to the methoxy group would be shielded, while the carbon attached to the amino group would also show a distinct chemical shift.

  • ¹⁹F NMR: This is a key technique for fluorinated compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their coupling patterns providing definitive information about their positions on the ring.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 159.13, corresponding to the molecular weight of the compound.[3][4]

Synthetic Strategy and Methodology

The synthesis of polysubstituted anilines often requires a multi-step approach. A plausible and efficient route to this compound would likely involve the reduction of a corresponding nitroaromatic precursor. This is a robust and widely used transformation in organic synthesis.

Proposed Retrosynthetic Workflow

The following diagram illustrates a logical synthetic pathway, starting from a more readily available precursor. The key step is the late-stage introduction of the amine functionality via reduction of a nitro group, a strategy that avoids potential complications of carrying a reactive amine through multiple synthetic steps.

Target This compound Intermediate1 1,2-Difluoro-3-methoxy-5-nitrobenzene Target->Intermediate1 Reduction (e.g., H₂, Pd/C) [Final Step] IntermediateA 1,2-Difluoro-3-methoxybenzene Intermediate1->IntermediateA Nitration (HNO₃/H₂SO₄) [Ring Functionalization] Precursor 3,4-Difluorophenol IntermediateA->Precursor Methylation (e.g., DMS, K₂CO₃) [O-Functionalization]

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol: Nitro Group Reduction

This protocol details the final, critical step of the proposed synthesis. The choice of catalytic hydrogenation is based on its high efficiency, clean conversion, and ease of product isolation.

Objective: To reduce 1,2-Difluoro-3-methoxy-5-nitrobenzene to this compound.

Materials:

  • 1,2-Difluoro-3-methoxy-5-nitrobenzene (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq)

  • Methanol (or Ethanol/Ethyl Acetate) as solvent

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite or diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the nitroaromatic starting material in the chosen solvent (e.g., methanol, ~10-20 mL per gram of substrate).

    • Causality: Methanol is an excellent solvent for both the starting material and the product, and it is inert under these hydrogenation conditions.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The flask is then sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

    • Causality: Oxygen can be a poison to the palladium catalyst and can form explosive mixtures with hydrogen. Purging is a critical safety and efficiency step.

  • Hydrogenation: The reaction mixture is placed under a positive pressure of hydrogen gas (typically via a balloon or a pressurized vessel). The mixture is stirred vigorously at room temperature.

    • Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas), maximizing the reaction rate.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material. Reactions are typically complete within 2-12 hours.

  • Workup and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

    • Causality: Celite provides a fine filter bed that prevents the pyrophoric palladium catalyst from passing through and potentially igniting upon contact with air when dry. The filter cake should be kept wet with solvent.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound. If necessary, the product can be further purified by flash column chromatography on silica gel.

Applications in Drug Development

Aniline scaffolds are prevalent in pharmaceuticals, but their use can be hampered by metabolic liabilities, as they are known "structural alerts" that can lead to the formation of reactive metabolites.[5] The strategic placement of fluorine atoms, as seen in this compound, is a key approach to mitigate these issues and enhance drug-like properties.

  • Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), increasing the half-life and bioavailability of a drug candidate.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, reducing its basicity. This can be crucial for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing the binding affinity and selectivity of a molecule.

  • Versatile Synthetic Handle: The primary amine serves as a versatile point for derivatization, enabling its incorporation into a wide array of scaffolds through amide couplings, reductive aminations, or Buchwald-Hartwig aminations to build compound libraries for screening.

Illustrative Drug Discovery Workflow

A This compound (Core Building Block) B Library Synthesis (e.g., Amide Coupling, SₙAr) A->B Derivatization C High-Throughput Screening (HTS) B->C Assay Plates D Hit Identification C->D Active Compounds E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Candidate Drug E->F Refined Structure

Caption: Role of the building block in a drug discovery pipeline.

References

solubility of 3,4-Difluoro-5-methoxyaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,4-Difluoro-5-methoxyaniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the . It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound. The guide covers the theoretical underpinnings of solubility, detailed experimental protocols adhering to Good Laboratory Practices (GLP), and data presentation strategies. By synthesizing established scientific principles with practical, field-proven methodologies, this document serves as a robust resource for predicting, measuring, and interpreting the solubility of this compound.

Introduction to this compound

This compound is a substituted aniline derivative with a molecular formula of C₇H₇F₂NO and a molecular weight of 159.13 g/mol .[1] Its structure, featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a primary amine on a benzene ring, suggests a unique combination of polarity and hydrogen bonding capabilities. These structural features are critical in determining its interactions with various organic solvents and, consequently, its solubility. A thorough understanding of its solubility is paramount in various applications, including synthetic chemistry, formulation development, and pharmacological studies, as it directly impacts reaction kinetics, bioavailability, and product stability.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2] The process involves the disruption of intermolecular forces in the solute (lattice energy) and the solvent (cavity formation) and the formation of new solute-solvent interactions (solvation energy).[3] For this compound, the key factors influencing its solubility are:

  • Polarity: The presence of the polar C-F, C-O, and N-H bonds imparts a significant dipole moment to the molecule. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions.[4][5][6]

  • Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (both protic and aprotic) are likely to be effective at solvating this compound.[7][8][9][10] The ability of a solvent to break the intermolecular hydrogen bonds within the solid drug is crucial for dissolution.[11]

  • Molecular Size and Shape: While not the dominant factor, the relatively small and rigid structure of the molecule will influence how it packs in a crystal lattice and how easily solvent molecules can surround it.

Based on these principles, a qualitative prediction of solubility in different classes of organic solvents can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amine, methoxy, and fluoro groups. High solubility is generally expected.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have significant dipole moments and can act as hydrogen bond acceptors. Good solubility is anticipated due to favorable dipole-dipole interactions and hydrogen bonding with the amine group.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The interactions between the polar this compound and nonpolar solvents are limited to weak van der Waals forces. Consequently, low solubility is expected.

Experimental Determination of Solubility

The following section details two robust, commonly employed methods for the quantitative determination of solubility. The choice of method may depend on factors such as the amount of available material, the required throughput, and the specific properties of the solvent. Adherence to Good Laboratory Practices (GLP) is essential for ensuring the quality and integrity of the generated data.[12][13][14][15]

Good Laboratory Practices (GLP) in Solubility Studies

All experimental work should be conducted in accordance with GLP principles to ensure data reliability and reproducibility. Key considerations include:

  • Standard Operating Procedures (SOPs): Detailed SOPs should be in place for all aspects of the experiment, from sample preparation to analytical method validation.[15]

  • Calibration and Maintenance of Equipment: All instruments, including analytical balances, temperature-controlled shakers, and analytical instrumentation (e.g., HPLC, UV-Vis), must be regularly calibrated and maintained.

  • Documentation: Meticulous record-keeping of all experimental parameters, raw data, calculations, and observations is crucial.[15]

  • Personnel Training: All personnel conducting the experiments must be adequately trained in the procedures and safety protocols.

Method 1: Equilibrium Solubility (Shake-Flask) Method

The equilibrium or thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature to form a saturated solution.[16] The shake-flask method is a widely accepted technique for determining this value.[17]

Protocol:

  • Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[17][18] The system is considered at equilibrium when the concentration of the dissolved solute in consecutive measurements remains constant.[16][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a defined period (e.g., 2 hours) to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a chemically compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Dilution: Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Method 2: Solvent Addition Method (Clear Point Determination)

This method involves the continuous addition of a solvent to a known amount of the solute until a clear solution is observed, indicating complete dissolution.[20][21][22] It can be a faster alternative to the equilibrium method, especially for screening multiple solvents.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound into a clear glass vial.

  • Solvent Addition: At a constant temperature, add the chosen organic solvent to the vial in small, precise increments using a calibrated pipette or burette.

  • Mixing: After each addition, vigorously mix the contents of the vial until the system appears to be at equilibrium.

  • Observation: Continue adding the solvent until the last trace of solid material dissolves, and the solution becomes completely clear. This is the "clear point."

  • Calculation: Record the total volume of solvent added. The solubility is calculated as the mass of the solute divided by the total volume of the solvent required to achieve the clear point.

Data Presentation

For clear comparison and analysis, the experimentally determined solubility data for this compound in various organic solvents should be summarized in a structured table.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Polar Protic Methanol25Equilibrium
Ethanol25Equilibrium
Polar Aprotic Acetonitrile25Equilibrium
Acetone25Equilibrium
Dimethyl Sulfoxide25Equilibrium
Nonpolar Toluene25Equilibrium
Hexane25Equilibrium

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the equilibrium solubility determination workflow.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound C Seal and agitate (24-72h at constant T) A->C B Add known volume of organic solvent B->C D Sedimentation or Centrifugation C->D E Collect supernatant via filtration (0.22 µm) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Safety Precautions

While a specific safety data sheet (SDS) for this compound was not found, data for structurally related compounds such as 3,4-difluoroaniline and 4-methoxyaniline indicate that this compound should be handled with care.[23][24] Assume the compound is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[25][26] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][27][28] Consult the SDS for each solvent used and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined the theoretical and practical considerations for determining the . By understanding the principles of solute-solvent interactions and applying rigorous experimental methodologies such as the equilibrium shake-flask or solvent addition methods, researchers can generate reliable and reproducible solubility data. This information is critical for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

spectroscopic data for 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-5-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS No. 1195190-12-5), a key building block in contemporary drug discovery and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a predictive and interpretive guide grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causal relationships between the molecule's structure and its spectral output, providing researchers with the rationale needed to design experiments, interpret data, and validate the identity and purity of this compound. This guide is designed for professionals in research and development who require a deep, functional understanding of how to characterize complex organic molecules.

Introduction: The Significance of this compound

Substituted anilines are foundational scaffolds in medicinal chemistry. The specific substitution pattern of this compound imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing targeted therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy and amine groups provide versatile handles for further chemical modification.

Given its potential role in the development of novel pharmaceuticals, rigorous and unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this process. This guide provides a detailed examination of the expected spectroscopic data for this molecule, explaining the theoretical basis for peak assignments and offering practical insights into data acquisition.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's core attributes.

  • IUPAC Name: 3,4-difluoro-5-methoxybenzenamine

  • CAS Number: 1195190-12-5[1]

  • Molecular Formula: C₇H₇F₂NO[1]

  • Molecular Weight: 159.13 g/mol [1]

The arrangement of substituents on the aniline ring dictates the entire spectroscopic output. The two adjacent fluorine atoms, the electron-donating methoxy group, and the amino group create a distinct pattern of electron density that is directly interrogated by spectroscopic methods.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

A systematic approach ensures comprehensive characterization. The workflow below outlines the logical sequence of experiments and data interpretation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation Sample Pristine Sample of This compound NMR ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) Sample->NMR Parallel Analysis MS Mass Spectrometry (EI or ESI) Sample->MS Parallel Analysis IR FTIR Spectroscopy (ATR or KBr pellet) Sample->IR Parallel Analysis Interpret_NMR Assign Proton & Carbon Signals Confirm Connectivity NMR->Interpret_NMR Interpret_MS Confirm Molecular Weight Analyze Fragmentation MS->Interpret_MS Interpret_IR Identify Functional Groups (N-H, C-O, C-F) IR->Interpret_IR Validation Structure Confirmation Interpret_MS->Validation Interpret_IR->Validation Interpret_NMR->Validation

Caption: A typical workflow for spectroscopic characterization and validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment, while spin-spin coupling reveals neighboring protons.

Experimental Protocol (Representative):

  • Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.[2]

  • Process the data (Fourier transform, phase correction, and baseline correction).

Predicted Data & Interpretation:

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
Aromatic CH~6.3 - 6.6Doublet of doublets (dd)JH-F ≈ 6-10 Hz, JH-H ≈ 2-3 HzH-2
Aromatic CH~6.1 - 6.4Doublet of doublets (dd)JH-F ≈ 10-14 Hz, JH-H ≈ 2-3 HzH-6
Methoxy (OCH₃)~3.8 - 3.9Singlet (s)N/A-OCH₃
Amine (NH₂)~3.7 - 4.2Broad singlet (br s)N/A-NH₂

Causality and Field Insights:

  • Aromatic Protons (H-2, H-6): These two protons are in unique environments. H-6 is ortho to the electron-donating methoxy group and meta to the amino group, but it experiences strong coupling to the adjacent fluorine at C-4. H-2 is ortho to the amino group and meta to the methoxy group, with coupling to the fluorine at C-3. The electron-donating nature of the -NH₂ and -OCH₃ groups shifts these protons upfield relative to benzene (7.26 ppm). The observed multiplicity will be a doublet of doublets due to coupling with the adjacent aromatic proton and a nearby fluorine atom.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and show no coupling to other protons, resulting in a sharp singlet. Its position around 3.8 ppm is characteristic for an aryl methyl ether.

  • Amine Protons: The -NH₂ protons typically appear as a broad singlet because of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR provides a map of the carbon framework. The chemical shift of each carbon is highly sensitive to its electronic environment and hybridization. The presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) coupling, which is invaluable for assignment.

Experimental Protocol (Representative): The sample prepared for ¹H NMR can be used directly. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon.

Predicted Data & Interpretation:

Predicted SignalChemical Shift (δ, ppm)Coupling to FluorineAssignment
Aromatic C~150 - 155Doublet, ¹JC-F ≈ 240-250 HzC-3 or C-4
Aromatic C~148 - 153Doublet, ¹JC-F ≈ 240-250 HzC-4 or C-3
Aromatic C~140 - 145Doublet of doublets, JC-FC-5
Aromatic C~135 - 140Doublet of doublets, JC-FC-1
Aromatic C~100 - 105Doublet of doublets, JC-FC-2
Aromatic C~95 - 100Doublet of doublets, JC-FC-6
Methoxy C~55 - 57None-OCH₃

Causality and Field Insights:

  • Carbons Bonded to Fluorine (C-3, C-4): These carbons will exhibit the largest chemical shifts downfield due to the electronegativity of fluorine and will be split into large doublets due to direct one-bond coupling (¹JC-F).

  • Carbons Adjacent to Fluorine (C-2, C-5): These carbons will show smaller two-bond couplings (²JC-F), appearing as doublets or doublet of doublets.

  • Substituent Effects: The oxygen of the methoxy group and the nitrogen of the amino group are strongly electron-donating, causing the ortho and para carbons (C-6, C-2, C-4) to be shielded (shifted upfield) compared to unsubstituted carbons. The C-F bonds, however, have a dominant deshielding effect. The interplay of these factors determines the final chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present.

Experimental Protocol (Representative):

  • For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3500N-H symmetric & asymmetric stretchPrimary Amine (-NH₂)
3000 - 3100C-H stretchAromatic C-H
2850 - 3000C-H stretchAliphatic C-H (-OCH₃)
1580 - 1620C=C stretchAromatic Ring
1200 - 1300C-O stretchAryl-Alkyl Ether
1100 - 1250C-F stretchAryl Fluoride

Causality and Field Insights:

  • N-H Stretching: The presence of a primary amine is definitively confirmed by two distinct peaks in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

  • C-F Stretching: The C-F bond vibrations typically appear in the fingerprint region and can be complex. However, strong absorption bands between 1100-1250 cm⁻¹ are highly indicative of the aryl-fluoride bonds.

  • C-O Stretch: The strong band for the aryl-alkyl ether C-O stretch is a key indicator of the methoxy group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry ionizes a molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and offers clues about the molecule's structure through the analysis of fragmentation patterns.

Experimental Protocol (Representative):

  • Dissolve a microgram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion (for Electrospray Ionization, ESI) or onto a probe (for Electron Ionization, EI).

  • Acquire the mass spectrum.

Predicted Data & Interpretation:

  • Molecular Ion (M⁺): The most critical piece of data is the molecular ion peak. For C₇H₇F₂NO, the expected m/z will be 159.13 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Key Fragmentation Patterns: Under EI conditions, the molecule will fragment in predictable ways.

G M [M]⁺˙ m/z = 159 M_minus_CH3 [M - CH₃]⁺ m/z = 144 M->M_minus_CH3 - •CH₃ M_minus_CO [M - CH₃ - CO]⁺ m/z = 116 M_minus_CH3->M_minus_CO - CO

Caption: Predicted primary fragmentation pathway for this compound.

Causality and Field Insights:

  • Loss of Methyl Radical: A common and favorable fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from the ether, leading to a fragment at m/z 144.

  • Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting ion can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 116. This is a characteristic fragmentation for phenolic-type cations.

Safety and Handling

This compound, like many aromatic amines, should be handled with care. While a specific safety data sheet (SDS) was not retrieved, general precautions for this class of compounds are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[4][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

For detailed safety information, always consult the supplier-specific Safety Data Sheet (SDS) before use.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the precise arrangement and connectivity of atoms through chemical shifts and C-F/H-F coupling patterns. IR spectroscopy provides rapid confirmation of essential functional groups, including the primary amine, aryl fluoride, and ether linkages. Finally, mass spectrometry validates the molecular weight and corroborates the structure through predictable fragmentation. Together, these methods provide an unambiguous and self-validating confirmation of the molecule's identity, a critical requirement for its application in research and development.

References

A Senior Application Scientist's Guide to the Chemical Compatibility of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. Among these, 3,4-Difluoro-5-methoxyaniline (CAS No. 1195190-12-5) has emerged as a valuable intermediate, prized for the unique electronic and steric properties conferred by its substitution pattern. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline core creates a nuanced reactivity profile that is crucial for the synthesis of complex molecular architectures.

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of safety data to provide a functional understanding of the chemical compatibility and reactivity of this compound. By explaining the causality behind its behavior, this document aims to empower scientists to handle this reagent safely, design robust reaction protocols, and troubleshoot synthetic challenges effectively, ensuring both safety and success in the laboratory.

Part 1: Physicochemical & Electronic Profile

A molecule's physical properties and electronic structure are the foundation of its chemical behavior. The interplay of the substituents on this compound dictates its reactivity, solubility, and thermal stability.

1.1. Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound and a closely related analog for reference.

PropertyValue for this compoundReference Analog: 3-Fluoro-4-methoxyaniline
CAS Number 1195190-12-5[1]366-99-4[2][3]
Molecular Formula C₇H₇F₂NO[1]C₇H₈FNO[2]
Molecular Weight 159.13 g/mol [1]141.14 g/mol [2]
Appearance Data not availableBrown powder[3]
Melting Point Data not available81 °C – 83 °C[3]
Boiling Point Data not availableData not available
Topological Polar Surface Area (TPSA) 35.25 Ų[1]35.3 Ų[2]
logP 1.56[1]1.3[2]

Note: Due to the specialized nature of this reagent, comprehensive physical data is not widely published. Data from structural analogs should be used as an estimation with caution.

1.2. Electronic Effects and Basicity

The chemical personality of this compound is governed by the electronic tug-of-war between its substituents:

  • Amino Group (-NH₂): A strong activating group due to resonance donation of its lone pair into the aromatic ring. It is also a Lewis base.

  • Methoxy Group (-OCH₃): An activating, electron-donating group through resonance.

  • Fluorine Atoms (-F): Electronegative atoms that are deactivating through induction but act as weak ortho-, para- directors through resonance.

The basicity of the aniline nitrogen is a critical parameter for its reactivity. While the methoxy group donates electron density, the two strongly electron-withdrawing fluorine atoms significantly reduce the electron density on the nitrogen atom.[4][5] This leads to a lower pKa (weaker basicity) compared to aniline or methoxyaniline, making the amine less nucleophilic and less prone to protonation under weakly acidic conditions.

Part 2: Chemical Reactivity & Compatibility Landscape

Understanding the specific reaction pathways and incompatibilities of this compound is paramount for its successful application.

2.1. Incompatibility with Oxidizing Agents

This is the most critical chemical incompatibility for anilines. Aromatic amines are highly susceptible to oxidation, which can proceed uncontrollably and exothermically.[6] Contact with strong oxidizing agents can lead to the formation of highly colored and complex mixtures of products, including nitroso, nitro, and polymeric species. This reactivity is not just a source of impurities but a significant safety hazard.

Incompatible Oxidizing Agents Include:

  • Hydrogen Peroxide

  • Potassium Permanganate

  • Potassium Dichromate

  • Nitric Acid

  • Perchloric Acid

  • Halogens (e.g., Bromine, Chlorine)

G Aniline This compound Radical Anilinium Radical Cation (Unstable Intermediate) Aniline->Radical -e⁻, -H⁺ Oxidant Strong Oxidizing Agent (e.g., H₂O₂) Oxidant->Radical Products Complex Mixture (Nitroso, Nitro, Polymeric tars) Highly Colored Radical->Products Coupling & Further Oxidation Hazard Potential for Exothermic Reaction & Gas Evolution Radical->Hazard

Caption: Figure 1: Generalized pathway for the oxidation of anilines.

2.2. Reactivity with Acids

As a base, this compound readily reacts with strong acids (e.g., HCl, H₂SO₄) to form the corresponding anilinium salts. This reaction is typically exothermic. The formation of the salt deactivates the aromatic ring towards electrophilic substitution by converting the -NH₂ group into an electron-withdrawing -NH₃⁺ group. This property is often exploited in purification or to control reaction pathways.

2.3. Electrophilic Aromatic Substitution (EAS)

The aniline functionality is a powerful ortho-, para- director. However, direct EAS reactions like Friedel-Crafts acylations or nitrations on anilines are often problematic.

  • Catalyst Inactivation: The basic amino group forms a complex with Lewis acid catalysts (e.g., AlCl₃), deactivating both the catalyst and the aromatic ring.[7]

  • Overreaction & Oxidation: The high activation of the ring can lead to multiple substitutions and oxidative side reactions, especially under harsh conditions (e.g., nitration).[7]

To achieve clean C-acylation or other EAS reactions, the amino group must first be "protected," typically by converting it to an acetanilide. This moderates the ring's reactivity and prevents side reactions at the nitrogen atom.

2.4. Thermal Stability & Decomposition

While specific thermal decomposition data for this molecule is not available, fluorinated anilines are generally stable under recommended storage conditions.[8] At elevated temperatures, decomposition is expected. Hazardous decomposition products can include toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and corrosive hydrogen fluoride (HF).[8] Thermal stability should be assessed using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) before any process is scaled up.

2.5. Summary of Chemical Incompatibilities
Incompatible Material ClassExamplesReason for Incompatibility / Potential Hazard
Strong Oxidizing Agents Nitric acid, potassium permanganate, peroxidesViolent, potentially explosive exothermic reaction; formation of toxic and colored byproducts.[6][8]
Strong Acids Hydrochloric acid, sulfuric acidExothermic acid-base reaction forming anilinium salts.
Acid Anhydrides & Acyl Halides Acetic anhydride, acetyl chlorideExothermic N-acylation reaction. While synthetically useful, uncontrolled mixing can be hazardous.
Lewis Acids Aluminum trichloride (AlCl₃)Strong complexation with the basic nitrogen, deactivating the ring and catalyst for Friedel-Crafts reactions.[7]
Heat & Ignition Sources Open flames, sparksThermal decomposition can release toxic and corrosive gases like NOx and HF.[8]
Part 3: Practical Handling & Experimental Protocols

Adherence to proper procedures is essential for the safe and effective use of this compound.

3.1. Safe Storage and Handling Protocol
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Protect from light and moisture. Store away from the incompatible materials listed in the table above, particularly oxidizing agents.[9]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8] Avoid breathing dust or vapors.[10] Wash hands thoroughly after handling.[6]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable container for hazardous waste disposal.[9] Do not allow the material to enter drains or waterways.[11]

3.2. Experimental Protocol: N-Acetylation for Reactivity Modulation

This protocol details the protection of the amino group as an acetanilide. This is a crucial step before attempting many electrophilic aromatic substitution reactions.

Objective: To moderate the reactivity of the aniline and prevent N-acylation during subsequent C-acylation reactions.

Materials:

  • This compound

  • Acetic anhydride

  • A weak base (e.g., sodium acetate or potassium carbonate)

  • A suitable solvent (e.g., water, acetonitrile)

  • Concentrated Hydrochloric Acid (for salt formation, optional)

  • Ice bath, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Dissolution (The "Why"): In a flask, dissolve the this compound (1 equivalent) in the chosen solvent. If using an aqueous system, first add a stoichiometric amount of concentrated HCl to form the soluble anilinium hydrochloride salt. This ensures the aniline is fully dissolved before the reaction begins.[12]

  • Reagent Addition (The "Why"): To the stirred solution, add acetic anhydride (1.1 equivalents). Immediately follow with a solution of the base (e.g., 1.5 equivalents of sodium acetate) in water. The base is critical to neutralize the acetic acid byproduct of the reaction, which would otherwise protonate the starting material and halt the reaction.[7]

  • Reaction (The "Why"): Stir the mixture vigorously. The N-acetylated product is typically much less soluble than the starting salt and will precipitate from the solution upon formation. The reaction is often rapid and may be slightly exothermic. Cooling in an ice bath can help control the reaction rate and maximize precipitation.[12]

  • Isolation (The "Why"): Collect the solid product by vacuum filtration. Washing the filter cake with cold water removes any remaining salts and water-soluble impurities.

  • Purification & Verification (The "Why"): Dry the collected solid. The purity can be checked by melting point or TLC. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the pure N-(3,4-difluoro-5-methoxyphenyl)acetamide, which is now ready for subsequent C-acylation reactions.

3.3. Experimental Workflow: Small-Scale Compatibility Assessment

Before mixing this compound with a new reagent on a preparative scale, a small-scale compatibility test is a mandatory safety and process validation step.

G cluster_0 Preparation cluster_1 Execution & Monitoring cluster_2 Analysis & Decision A Define Reagents & Stoichiometry (Aniline + Test Reagent) B Select Appropriate Solvent & Small-Scale Glassware (e.g., 5 mL vial) A->B C Setup in Fume Hood (Stirring, Temp Probe, Inert Atmosphere if needed) B->C D Dissolve Aniline (e.g., 10-20 mg) C->D E Add Test Reagent Dropwise at Controlled Temp (e.g., 0 °C or RT) D->E F Monitor for Incompatibility Signs: - Color Change - Gas Evolution - Exotherm (Temp Rise) - Precipitation/Decomposition E->F G Quench Reaction Safely E->G H Take Analytical Sample (TLC, LC-MS) G->H I Analyze for Degradation or Side Products H->I J Decision Point: Compatible or Incompatible? I->J L Proceed to Scaled-Up Reaction with Caution J->L Compatible M DO NOT PROCEED. Re-evaluate Conditions or Reagents J->M Incompatible

Caption: Figure 2: Workflow for assessing chemical compatibility.

Conclusion

This compound is a synthetically powerful intermediate whose reactivity is defined by the nuanced interplay of its functional groups. Its primary chemical compatibility concern is a high reactivity towards strong oxidizing agents , a hazard that must be mitigated through careful storage and handling. Its basic amine functionality dictates its reactions with acids and its unsuitability for direct Friedel-Crafts type reactions without prior protection. By understanding these fundamental principles and employing the practical protocols outlined in this guide, researchers can confidently and safely leverage the unique properties of this molecule to advance their synthetic campaigns in pharmaceutical and materials science discovery.

References

A Comprehensive Technical Guide to the Synthesis of 3,4-Difluoro-5-methoxyaniline from Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic pathway to 3,4-difluoro-5-methoxyaniline, a key building block in modern medicinal chemistry. Recognizing the strategic importance of this fluorinated aniline derivative in the development of novel therapeutics, this document delineates a logical and scalable two-step synthetic sequence commencing from a readily accessible nitrophenyl precursor, 3,4,5-trifluoronitrobenzene. The core of this strategy hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction, followed by a high-yielding catalytic hydrogenation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction: The Strategic Value of this compound

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The specific substitution pattern of this compound (CAS No. 1195190-12-5) presents a unique trifecta of functionalities: the electron-withdrawing nature of the vicinal fluorine atoms, the hydrogen-bonding capabilities of the methoxy group, and the reactive handle of the primary amine.[1] This combination makes it an invaluable intermediate for accessing complex molecular architectures in programs targeting a wide array of diseases. This guide provides a scientifically rigorous and practical pathway for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a reliable and reproducible outcome.

Retrosynthetic Analysis and Strategy

The synthesis of highly substituted anilines requires careful planning regarding the sequence of functional group introduction. A direct multi-substitution on a simple nitrophenol is synthetically challenging due to competing reactions and lack of regiocontrol. Therefore, a more strategic approach begins with a precursor already possessing the desired fluorine substitution pattern. Our retrosynthetic analysis identifies 3,4-difluoro-5-methoxynitrobenzene as the immediate precursor. This intermediate can be readily accessed from a commercially available trifluorinated nitrophenyl derivative.

The chosen forward synthesis, therefore, adopts a two-step approach:

  • Step 1: Regioselective Methoxylation via Nucleophilic Aromatic Substitution (SNAr) on 3,4,5-trifluoronitrobenzene.

  • Step 2: Reduction of the Nitro Group to the corresponding aniline via catalytic hydrogenation.

This pathway is advantageous due to the high-yielding nature of each step, the commercial availability of the starting material, and the well-established principles governing the key transformations.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is depicted below. This workflow is designed for efficiency and scalability, minimizing complex purification steps.

G start 3,4,5-Trifluoronitrobenzene intermediate 3,4-Difluoro-5-methoxynitrobenzene start->intermediate  Step 1: NaOCH₃, DMSO (Nucleophilic Aromatic Substitution) product This compound intermediate->product  Step 2: H₂, Raney® Ni (Catalytic Hydrogenation)

Figure 1: High-level overview of the synthetic pathway.

Mechanistic Insights and Rationale

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the high regioselectivity of the methoxylation step. The aromatic ring of 3,4,5-trifluoronitrobenzene is rendered highly electron-deficient by the powerful withdrawing effect of the nitro group and the three fluorine atoms. This electronic depletion makes the ring susceptible to attack by strong nucleophiles like sodium methoxide.[2]

The reaction proceeds via a well-established addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

G cluster_0 Mechanism of Nucleophilic Aromatic Substitution reactant 3,4,5-Trifluoronitrobenzene + ⁻OCH₃ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Addition product 3,4-Difluoro-5-methoxynitrobenzene + F⁻ meisenheimer->product Elimination

Figure 2: Mechanism of the SNAr reaction.

The attack of the methoxide anion occurs preferentially at the C5 position (para to the nitro group). The negative charge of the resulting Meisenheimer complex is delocalized across the aromatic system and is significantly stabilized by the nitro group through resonance.[3] The subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the desired product. The displacement of fluorine is favored over other halogens in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom more electrophilic.

Step 2: Catalytic Hydrogenation

The reduction of the nitro group is a standard transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the generation of water as the only byproduct. Raney® Nickel is a particularly effective and cost-efficient catalyst for this purpose, known for its high surface area and adsorbed hydrogen content.[4][5] The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and reactions. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves.

Step 1: Synthesis of 3,4-Difluoro-5-methoxynitrobenzene

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (Example Scale)Moles
3,4,5-Trifluoronitrobenzene66684-58-0177.0810.0 g56.5
Sodium Methoxide (solid)124-41-454.023.35 g62.1
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13100 mL-

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Under a stream of nitrogen, charge the flask with 3,4,5-trifluoronitrobenzene (10.0 g, 56.5 mmol) and anhydrous DMSO (100 mL).[6][7] Stir the mixture until the starting material is fully dissolved.

  • Reaction: Cool the solution to 10-15 °C using an ice-water bath. Add sodium methoxide (3.35 g, 62.1 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 25 °C. Caution: Sodium methoxide is corrosive, flammable, and reacts violently with water. Handle with extreme care under an inert atmosphere.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the mixture into 500 mL of ice-cold water. A yellow precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL). Dry the product under vacuum at 40-50 °C to a constant weight. The product is often of sufficient purity for the next step. If further purification is required, recrystallization from ethanol/water can be performed.

  • Expected Outcome: A yellow solid with an expected yield of 60-75%.[9]

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (Example Scale)Moles
3,4-Difluoro-5-methoxynitrobenzene-189.108.0 g42.3
Raney® Nickel (50% slurry in water)7440-02-058.69~1.6 g (20 wt%)-
Ethanol (200 proof)64-17-546.07150 mL-
Hydrogen Gas (H₂)1333-74-02.0250 psi-

Procedure:

  • Setup: Charge a Parr hydrogenation apparatus or a similar autoclave with 3,4-difluoro-5-methoxynitrobenzene (8.0 g, 42.3 mmol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (~1.6 g). Caution: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air. Always handle as a slurry under a liquid.[4]

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas (3 times) and then with hydrogen gas (3 times). Pressurize the reactor with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Maintain the temperature below 40 °C if necessary using external cooling. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 3-5 hours. A patent for a similar continuous hydrogenation process suggests temperatures up to 130-160°C may be used to increase reaction rates.[10]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry. Immediately quench the Celite® pad with plenty of water.

  • Rinse the filter cake with additional ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a crystalline solid.

  • Expected Outcome: A white to off-white solid with an expected yield of >90%.

Summary of Performance Metrics

StepReaction TypeStarting MaterialProductKey ReagentsTypical YieldPurity
1Nucleophilic Aromatic Substitution3,4,5-Trifluoronitrobenzene3,4-Difluoro-5-methoxynitrobenzeneNaOCH₃, DMSO60-75%[9]>95%
2Catalytic Hydrogenation3,4-Difluoro-5-methoxynitrobenzeneThis compound H₂, Raney® Ni, Ethanol>90%>98%[1]

Conclusion

The synthetic route detailed in this guide, commencing from 3,4,5-trifluoronitrobenzene, represents a logical, efficient, and scalable method for the preparation of this compound. By leveraging a regioselective nucleophilic aromatic substitution followed by a clean and high-yielding catalytic hydrogenation, this pathway provides reliable access to a high-value building block for pharmaceutical research and development. The provided protocols, mechanistic rationale, and safety considerations are intended to empower researchers to confidently implement this synthesis in their laboratories.

References

Methodological & Application

Leveraging 3,4-Difluoro-5-methoxyaniline for the Strategic Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A key challenge in this field is the design of molecules with high potency, selectivity, and favorable pharmacokinetic properties. This application note details the strategic use of 3,4-difluoro-5-methoxyaniline, a highly functionalized building block, in the synthesis of potent kinase inhibitors. We will explore the rationale behind its unique structural features, provide a detailed synthetic protocol for its incorporation into a clinically relevant scaffold, and discuss the resulting structure-activity relationships (SAR). The focus will be on its application in the synthesis of Encorafenib, a potent BRAF inhibitor, to provide a practical and in-depth guide for researchers in drug discovery.

Introduction: The Strategic Advantage of Fluorinated Anilines in Kinase Inhibitor Design

The quinazoline and related heterocyclic scaffolds are privileged structures in kinase inhibitor design, known for their ability to mimic the adenine hinge-binding region of ATP.[1][2] The efficacy of these core structures is profoundly influenced by the substituents appended to them, particularly the aniline moiety which often projects into a key selectivity pocket.

The strategic incorporation of fluorine atoms and methoxy groups onto this aniline ring, as seen in this compound, offers several distinct advantages:

  • Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the aniline nitrogen. This reduction in basicity can prevent off-target effects associated with promiscuous binding to other receptors and can improve oral bioavailability by reducing clearance.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution at positions vulnerable to metabolic attack can significantly enhance the half-life of a drug candidate.

  • Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, thereby increasing binding affinity.[3][4]

  • Conformational Control: The strategic placement of substituents can lock the aniline ring into a specific, lower-energy conformation that is optimal for binding to the target kinase.

  • Solubility and Lipophilicity: The methoxy group can serve as a hydrogen bond acceptor and help to fine-tune the solubility and lipophilicity of the final compound, which are critical parameters for drug-likeness.

This unique combination of properties makes this compound a high-value starting material for building sophisticated kinase inhibitors.

Application Case Study: Synthesis of Encorafenib (BRAF V600E Inhibitor)

Encorafenib (LGX818) is a potent and highly selective inhibitor of the BRAF kinase, which is frequently mutated (V600E) in cancers like melanoma.[5][6][7] Its structure prominently features the this compound moiety. The synthesis of Encorafenib provides an excellent practical example of how this building block is incorporated to achieve high potency and a desirable pharmacological profile.

The core of Encorafenib's mechanism involves inhibiting the constitutively active BRAF kinase, which in turn blocks downstream signaling through the MEK/ERK pathway, ultimately leading to decreased tumor cell proliferation.[5][6][8]

Signaling Pathway Context

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and highlights the point of intervention for Encorafenib.

RAF_MEK_ERK_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras braf BRAF ras->braf mek MEK1/2 braf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Encorafenib inhibitor->braf Inhibition Synthesis_Workflow start_A 2,4-dichloro-5-iodopyrimidine intermediate N-(2-chloro-5-iodopyrimidin-4-yl)-3,4- difluoro-5-methoxyaniline reagent1 DIPEA, n-Butanol start_B This compound reagent2 Subsequent Steps (e.g., Suzuki Coupling, Sulfonamide Formation) final Encorafenib intermediate->final reagent1->intermediate SₙAr Reaction (Heat) reagent2->final

References

Application Notes and Protocols for Suzuki Coupling of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 3,4-difluoro-5-methoxyaniline. This valuable building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and materials science, making robust and reliable coupling protocols essential. These application notes are designed to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in optimizing their synthetic strategies.

Introduction: The Significance of Fluorinated Biarylanilines

This compound is a key synthetic intermediate whose derivatives are prominent in pharmaceutical research. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The aniline moiety provides a versatile handle for further functionalization. The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds, which are common motifs in drug candidates.[2][3][4][5] This reaction's success is attributed to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling process.[7][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a halogenated derivative of this compound), forming a Pd(II) complex.[8][9]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[9][11][12][13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9][10]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product Biaryl Product (R¹-R²) Transmetalation->Product ArX Aryl Halide (R¹-X) ArX->Oxidative_Addition Boronic_Acid Organoboron (R²-B(OR)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Activation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

For the successful Suzuki coupling of derivatives of this compound, careful selection of reagents and conditions is paramount. The electron-rich nature of the aniline and the presence of fluorine atoms can influence reactivity. Below are two detailed protocols for coupling with arylboronic acids and potassium aryltrifluoroborates.

Protocol 1: Suzuki Coupling with Arylboronic Acids

This protocol is a general starting point for the coupling of a halogenated this compound with various arylboronic acids.

Materials:

  • Halogenated this compound (e.g., 2-bromo-3,4-difluoro-5-methoxyaniline) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the halogenated this compound, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).[9]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Protocol_Workflow start Start setup Combine Reactants, Catalyst, and Base start->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end End Product purify->end

Figure 2: General workflow for the Suzuki coupling protocol.

Protocol 2: Suzuki Coupling with Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are often more stable and easier to handle than the corresponding boronic acids.[11]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Potassium aryltrifluoroborate (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (2-5 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (3.0 equiv)

  • Solvent (e.g., Toluene/water, THF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated this compound, potassium aryltrifluoroborate, palladium catalyst, ligand (if necessary), and base.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add the degassed solvent mixture.

  • Heating: Heat the mixture to 80-100 °C with efficient stirring.

  • Reaction Monitoring: Follow the reaction's progress via TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography to isolate the pure product.

Optimization and Troubleshooting

The success of a Suzuki coupling can be sensitive to several factors. The following table summarizes key parameters and provides troubleshooting guidance.

ParameterRecommended ConditionsTroubleshooting
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligandIf the reaction is sluggish, consider more active catalysts like those with Buchwald or N-heterocyclic carbene (NHC) ligands.[14][15] Catalyst poisoning can occur; ensure high purity of starting materials.[16]
Ligand PPh₃, dppf, SPhos, XPhosFor sterically hindered substrates, bulky, electron-rich phosphine ligands can improve yields.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe strength and solubility of the base are crucial.[13][17] For sensitive functional groups, a milder base like KF may be beneficial.[11] Stronger bases can accelerate the reaction.[17]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFThe choice of solvent can affect the solubility of the reagents and the reaction rate.[10] Anhydrous conditions may be necessary with certain bases and substrates.
Temperature 80-110 °CLower temperatures may be possible with highly active catalyst systems. If decomposition is observed, reduce the temperature.
Side Reactions Homocoupling, dehalogenation, protodeboronationOptimize stoichiometry (slight excess of boronic acid is common). Ensure thorough degassing of solvents to minimize oxidative homocoupling. Protodeboronation can be an issue with some heteroaryl boronic acids.[10][18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds derived from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity of the desired products. The protocols provided herein serve as a robust starting point for the development of specific applications in drug discovery and materials science.

References

Buchwald-Hartwig amination of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 3,4-Difluoro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's broad utility stems from its significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][3]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific, electronically challenging substrate: this compound. The presence of two electron-withdrawing fluorine atoms significantly deactivates the aniline nitrogen, making it a less potent nucleophile. This presents a common challenge in cross-coupling chemistry that necessitates a carefully optimized and highly active catalytic system. This document provides a detailed mechanistic overview, a discussion of critical reaction parameters, a robust experimental protocol, and a troubleshooting guide to empower researchers to successfully couple this and similar electron-deficient substrates.

Mechanistic Overview: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The catalytic cycle, facilitated by a phosphine ligand (L), consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8][9] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.

The generally accepted mechanism begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X).[10] This is often the rate-determining step. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oxidative_addition_complex L-Pd(II)(Ar)(X) deprotonation_label Amine Coordination & Deprotonation oxidative_addition_complex->deprotonation_label amine_coordination [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex + Base - Base-H⁺X⁻ amido_complex->pd0 Reductive Elimination re_label Reductive Elimination amido_complex->re_label product Ar-NR₂ (Product) oa_label->oxidative_addition_complex + Ar-X deprotonation_label->amine_coordination + R₂NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters & Rationale

The success of coupling an electron-deficient substrate like this compound is critically dependent on the judicious selection of each reaction component.

Palladium Source & Precatalyst Generation

While simple palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state.[2][7] For challenging substrates, using well-defined palladium precatalysts is highly recommended. These are air- and moisture-stable Pd(II) complexes that reliably generate the active L-Pd(0) species under the reaction conditions.

  • Recommendation: Buchwald G3 or G4 precatalysts are state-of-the-art choices. They offer excellent solubility and activity, often allowing for lower catalyst loadings and producing more benign byproducts compared to earlier generations. For example, an XPhos Pd G3 precatalyst combines the palladium source and the ligand in one stable, easily handled solid.

Ligand Selection

The ligand is arguably the most critical component. For electron-deficient anilines, the ligand must be both bulky and electron-rich.[5]

  • Rationale:

    • Bulk: Sterically demanding ligands promote the final reductive elimination step, which is often slow for electron-poor substrates, and prevent the formation of catalytically inactive dimer species.[1]

    • Electron-Donating Ability: Electron-rich phosphines accelerate the initial oxidative addition of the aryl halide to the Pd(0) center.[5]

  • Recommended Ligands:

    • XPhos (and its derivatives like tBuXPhos): A highly effective, general ligand for a wide range of C-N couplings, including those involving challenging substrates.[3]

    • RuPhos: Often shows complementary reactivity to XPhos and can be successful when other ligands fail.

    • BrettPhos: Particularly effective for coupling primary amines and can be a strong candidate for this system.[11]

LigandKey FeatureTypical Application
XPhos General, robust, highly activeBroad scope, including aryl chlorides and sulfonates[3]
RuPhos Excellent for hindered substratesArylation of hindered primary amines
BrettPhos Highly effective for primary aminesSelective monoarylation of primary amines[11]
Base Selection

The base plays a crucial role in deprotonating the amine coordinated to the palladium center, a necessary step before reductive elimination.[8][12] The choice of base is a balance between reactivity and functional group tolerance.

  • Rationale: The pKa of the aniline substrate is lowered by the electron-withdrawing fluorine atoms. However, a strong base is typically required to drive the catalytic cycle efficiently.

  • Recommended Bases:

    • Sodium tert-butoxide (NaOtBu): A strong, commonly used base that is highly effective but can be incompatible with sensitive functional groups like esters.[2]

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can offer different solubility and reactivity profiles.

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker inorganic bases that offer better functional group tolerance.[7] They may require higher reaction temperatures or longer reaction times to achieve full conversion.[2] Given the deactivated nature of the substrate, starting with a stronger base like NaOtBu is a logical first choice.

Solvent Choice

The solvent must be anhydrous, deoxygenated, and capable of dissolving the reagents at the reaction temperature.

  • Recommended Solvents:

    • Toluene: A common, non-polar solvent with a suitable boiling point (111 °C) for many couplings.

    • 1,4-Dioxane: A polar aprotic solvent that can be effective, though it is a peroxide-former and should be used with caution.[13]

    • tert-Butanol (t-BuOH): Can be an excellent choice, particularly when using alkoxide bases.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit the reaction.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the with an aryl bromide. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.[11]

Materials & Reagents

ReagentM.W.Amount (mmol)Equivalents
Aryl Bromide-1.01.0
This compound159.121.21.2
XPhos Pd G3 Precatalyst865.550.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Procedure

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the aryl bromide (1.0 mmol) and this compound (191 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours. Check for the consumption of the limiting reagent (aryl bromide).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate (20 mL).

    • Carefully quench the reaction by adding water (15 mL).

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine product.

Troubleshooting & Process Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Troubleshooting Workflow start Low or No Conversion? sm_check Verify Starting Material Purity & Integrity start->sm_check First, check inputs reagent_check Check Reagent Quality: - Anhydrous/Degassed Solvent? - Active Base? - Catalyst Deactivated? sm_check->reagent_check condition_check Vary Reaction Conditions reagent_check->condition_check If reagents are good ligand_screen Screen Alternative Ligands (e.g., RuPhos, BrettPhos) condition_check->ligand_screen base_screen Screen Alternative Bases (e.g., K₃PO₄, LHMDS) condition_check->base_screen temp_solvent Increase Temperature or Change Solvent (e.g., Dioxane) condition_check->temp_solvent

Caption: A systematic workflow for troubleshooting the reaction.

Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive catalyst (decomposed precatalyst or ligand).[14]2. Wet or oxygenated solvent/reagents.3. Poor quality base (e.g., old NaOtBu).1. Use a fresh bottle of precatalyst/ligand.2. Ensure all solvents are anhydrous and properly degassed.[14]3. Use a fresh, high-purity base.
Recovery of Starting Materials 1. Reaction temperature is too low.2. Base is not strong enough.3. Catalyst loading is too low.1. Increase the reaction temperature in 10-20 °C increments.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase catalyst loading to 3-5 mol%.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water.2. Unproductive side reactions (β-hydride elimination).[1]1. Rigorously exclude water from the reaction.2. Screen different ligands; sometimes a bulkier ligand can suppress this pathway.
Dark Black Mixture / Catalyst Crashing Out 1. Catalyst decomposition at high temperature.2. Iodide inhibition (if using an aryl iodide).[7][14]1. Lower the reaction temperature and run for a longer time.2. If using an aryl iodide, consider switching to the aryl bromide or using a ligand system known to mitigate iodide effects.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly achievable transformation. Success relies on a rational understanding of the catalytic cycle and the careful selection of a highly active catalyst system. The use of modern, bulky, and electron-rich biarylphosphine ligands, paired with well-defined palladium precatalysts and an appropriate strong base, is essential to overcome the electronic deactivation of the aniline substrate. By following the detailed protocol and systematic troubleshooting guide presented here, researchers can effectively synthesize valuable diarylamine products for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Orexin Receptor Antagonists Utilizing 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting GPCRs with Fluorinated Modulators

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them a premier target class for a wide array of therapeutics.[1] These receptors are integral to a multitude of physiological processes, and their modulation can provide therapeutic benefits in areas such as neuroscience, metabolism, and inflammation. The development of small molecule modulators for GPCRs, including agonists, antagonists, and allosteric modulators, is a cornerstone of modern drug discovery.

A key strategy in contemporary medicinal chemistry is the incorporation of fluorine into drug candidates. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. In the context of GPCR modulators, strategic fluorination can lead to enhanced potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide for the synthesis of potent GPCR modulators, specifically focusing on orexin receptor antagonists, using 3,4-Difluoro-5-methoxyaniline as a key starting material. Orexin receptors (OX1 and OX2) are critical regulators of sleep, wakefulness, and feeding behavior, and their antagonists are a clinically validated class of drugs for the treatment of insomnia.[2] The protocols detailed herein provide a roadmap for researchers in drug discovery and medicinal chemistry to construct complex and biologically active molecules from a versatile fluorinated building block.

Strategic Rationale: The Utility of this compound

The choice of this compound as a starting material is predicated on the strategic placement of its functional groups. The aniline moiety serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds. The difluoro substitution pattern is particularly advantageous, as it can significantly alter the electronic properties of the aromatic ring, influencing pKa and improving metabolic stability by blocking potential sites of oxidation. The methoxy group provides an additional point for modification or can be a key pharmacophoric element in the final modulator.

Our synthetic strategy will focus on the construction of a tetrahydroisoquinoline (THIQ) core, a privileged scaffold found in numerous orexin receptor antagonists.[1] This will be achieved through a multi-step sequence commencing with the conversion of this compound to a β-phenylethylamine derivative, which is the requisite precursor for the key ring-forming Pictet-Spengler reaction.

Overall Synthetic Workflow

The synthesis of orexin receptor antagonists from this compound can be conceptualized in a three-stage process. The initial stage focuses on the elaboration of the aniline into a key β-phenylethylamine intermediate. The second stage involves the construction of the core tetrahydroisoquinoline scaffold. The final stage is the functionalization of this core to yield the target GPCR modulator.

G start This compound intermediate1 2-(3,4-Difluoro-5-methoxyphenyl)acetonitrile start->intermediate1 Sandmeyer Reaction intermediate2 2-(3,4-Difluoro-5-methoxyphenyl)ethanamine intermediate1->intermediate2 Reduction intermediate3 6,7-Difluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline intermediate2->intermediate3 Pictet-Spengler Reaction final_product Orexin Receptor Antagonist intermediate3->final_product N-Functionalization

Caption: Synthetic workflow from this compound to an orexin receptor antagonist.

Detailed Protocols

Part 1: Synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)ethanamine

The conversion of the starting aniline to the corresponding β-phenylethylamine is a critical first step. A robust and reliable method involves a two-step sequence: a Sandmeyer reaction to install a cyano group, followed by reduction of the nitrile to the primary amine.

Protocol 1.1: Sandmeyer Cyanation of this compound

This protocol describes the conversion of the aniline to the corresponding benzonitrile via a diazonium salt intermediate.[3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract with toluene.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • The crude 2-(3,4-Difluoro-5-methoxyphenyl)acetonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 1.2: Reduction of 2-(3,4-Difluoro-5-methoxyphenyl)acetonitrile

This protocol details the reduction of the nitrile to the desired β-phenylethylamine using a powerful reducing agent.

Materials:

  • 2-(3,4-Difluoro-5-methoxyphenyl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C and add a solution of 2-(3,4-Difluoro-5-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,4-Difluoro-5-methoxyphenyl)ethanamine.

  • The product can be purified by vacuum distillation or converted to its hydrochloride salt for easier handling and purification by recrystallization.

Part 2: Construction of the Tetrahydroisoquinoline Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[2][5]

Protocol 2.1: Synthesis of 6,7-Difluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline

This protocol describes the cyclization of the previously synthesized phenylethylamine with formaldehyde.

Materials:

  • 2-(3,4-Difluoro-5-methoxyphenyl)ethanamine

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

  • Dichloromethane (DCM) or acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(3,4-Difluoro-5-methoxyphenyl)ethanamine (1.0 eq) in the chosen solvent (e.g., dichloromethane).

  • Add formaldehyde (1.2 eq) to the solution.

  • Add the acid catalyst (e.g., TFA, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 6,7-Difluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography on silica gel.

Part 3: Elaboration to a Potent Orexin Receptor Antagonist

The final stage of the synthesis involves the N-functionalization of the tetrahydroisoquinoline core. This is a critical step for achieving high potency and selectivity for the orexin receptors. The specific substituent to be added will depend on the desired final compound and its structure-activity relationship (SAR) profile. A common modification is the introduction of an amide or a substituted alkyl group at the nitrogen atom.

Protocol 3.1: N-Acylation of the Tetrahydroisoquinoline Core

This protocol provides a general procedure for the acylation of the secondary amine of the THIQ scaffold, a common step in the synthesis of many orexin antagonists.

Materials:

  • 6,7-Difluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline

  • Desired carboxylic acid (e.g., a substituted benzoic acid or heteroaromatic carboxylic acid)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Lithium chloride (LiCl) (optional, can improve solubility)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in the chosen solvent (e.g., DMF).

  • Add the coupling agent (1.2 eq) and the tertiary amine base (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of 6,7-Difluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final orexin receptor antagonist can be purified by column chromatography on silica gel or by preparative HPLC.

Data Presentation

The following table summarizes the key intermediates and a representative final product with their physicochemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₇F₂NO159.13Off-white solid
2-(3,4-Difluoro-5-methoxyphenyl)acetonitrileC₉H₇F₂NO183.16Colorless oil
2-(3,4-Difluoro-5-methoxyphenyl)ethanamineC₉H₁₁F₂N171.19Colorless oil
6,7-Difluoro-5-methoxy-1,2,3,4-tetrahydroisoquinolineC₁₀H₁₁F₂NO200.20White solid
Representative Orexin Antagonist(Varies)(Varies)White solid

Signaling Pathways and Mechanism of Action

Orexin receptors are Gq-coupled GPCRs. Upon binding of the endogenous orexin peptides, they activate phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C. Orexin receptor antagonists competitively block the binding of orexin peptides to the receptor, thereby inhibiting this signaling cascade and promoting sleep.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Orexin Orexin OX_R Orexin Receptor (GPCR) Orexin->OX_R Binds & Activates Antagonist Antagonist Antagonist->OX_R Binds & Inhibits Gq Gq protein OX_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (Wakefulness) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the orexin receptor and the inhibitory action of an antagonist.

Conclusion

This application note provides a detailed and experimentally grounded guide for the synthesis of orexin receptor antagonists using this compound. The strategic incorporation of fluorine and the versatile nature of the aniline starting material make it an excellent choice for the construction of complex, biologically active GPCR modulators. The protocols outlined herein are designed to be reproducible and scalable, providing a solid foundation for researchers in their drug discovery endeavors. The successful synthesis and biological evaluation of compounds derived from this workflow can contribute to the development of novel therapeutics for sleep disorders and other neurological conditions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude 3,4-Difluoro-5-methoxyaniline. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction: The Challenge of Purifying Fluorinated Anilines

This compound is a valuable building block in medicinal chemistry and materials science. However, its purification can be challenging due to the electronic properties conferred by the fluorine and methoxy substituents, as well as the basicity of the aniline functional group. Crude samples of this compound, typically synthesized via the reduction of 3,4-difluoro-5-methoxy-nitrobenzene, often contain a variety of impurities that can interfere with subsequent reactions. Understanding the nature of these impurities is the first step toward an effective purification strategy.

Anticipated Impurities in Crude this compound:

Impurity Probable Origin Key Characteristics for Separation
3,4-Difluoro-5-methoxy-nitrobenzene Unreacted starting materialSignificantly less polar than the desired aniline.
Partially reduced intermediates (e.g., nitroso, hydroxylamine derivatives) Incomplete reduction of the nitro groupPolarity can vary, but generally different from the final product.
Catalyst residues (e.g., Pd, Pt, Fe, Sn) Incomplete removal after the reduction stepTypically insoluble in organic solvents; can be removed by filtration.
Regioisomers Impurities in the starting materials or side reactions during synthesisMay have very similar polarity to the desired product, posing a significant separation challenge.
Oxidation/degradation products Exposure of the aniline to air and lightOften colored (e.g., reddish-brown) and can have varying polarities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily substance. What is the likely cause and the first purification step I should take?

A1: The dark coloration, often reddish-brown or black, is a common issue with crude anilines and typically indicates the presence of oxidation products. The first and simplest purification step is often an acidic wash. By dissolving your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a dilute aqueous acid like 1M HCl, the basic aniline will form a water-soluble hydrochloride salt and move to the aqueous layer, leaving less polar, non-basic impurities (like the starting nitro compound) in the organic layer. You can then regenerate the free aniline by basifying the aqueous layer with a base like NaOH and extracting it back into an organic solvent.[1][2]

Q2: I am performing a column chromatography purification on silica gel, but my product is tailing badly or not eluting at all. What is happening?

A2: This is a classic problem when purifying basic compounds like anilines on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[3][4] To counteract this, you have several options:

  • Deactivate the Silica: Add a small amount of a competing base, like triethylamine (typically 0.5-2%), to your eluent system. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your aniline to elute more cleanly.[3][4]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel. These stationary phases do not have the acidic character of standard silica and are much better suited for the purification of basic compounds.[3][4]

Q3: I am struggling to find a suitable solvent for the recrystallization of my this compound. It either dissolves completely or not at all.

A3: Finding the right recrystallization solvent often requires some experimentation. A good starting point for anilines is often a mixed solvent system, typically an alcohol and water (e.g., ethanol/water or methanol/water). The general procedure is to dissolve the crude compound in the minimum amount of the hot "good" solvent (the alcohol) and then slowly add the hot "poor" solvent (water) until the solution becomes faintly cloudy. Then, allow the solution to cool slowly. If your compound is "oiling out" instead of crystallizing, try using a more dilute solution or cooling it more slowly.

Q4: How can I effectively remove residual metal catalysts from my crude product?

A4: If you used a heterogeneous catalyst like Palladium on carbon (Pd/C), a simple filtration through a pad of Celite® or a syringe filter after the reaction is usually sufficient. For reactions using metals like iron or tin in acidic media, the resulting metal salts are typically removed during the aqueous workup. If you suspect residual metal contamination, an acidic wash followed by a wash with a chelating agent solution like EDTA can be effective.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal as a first-pass purification to remove non-basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times. Combine the aqueous layers. The desired aniline is now in the aqueous phase as its hydrochloride salt.

  • Organic Layer Wash (Optional): The original organic layer, which contains non-basic impurities like the starting nitro compound, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any unreacted starting material.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH or KOH solution until the pH is >10. The free aniline will precipitate or form an oil.

  • Back Extraction: Extract the free aniline back into an organic solvent (ethyl acetate or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back extraction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the desired product from impurities with different polarities.

  • Stationary Phase Selection:

    • Option A (Modified Silica): Use standard silica gel (230-400 mesh).

    • Option B (Alternative Phase): Use neutral alumina or amine-functionalized silica gel.

  • Eluent System Selection:

    • A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Begin with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.

    • Crucially, if using standard silica gel (Option A), add 0.5-1% triethylamine to the eluent mixture to prevent tailing.

  • Column Packing:

    • Wet Slurry Method: Prepare a slurry of the chosen stationary phase in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like DCM) and carefully apply it to the top of the column.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system and collect fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds. The less polar nitro-aromatic impurity will elute before the more polar aniline product.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This method is excellent for obtaining a highly pure, crystalline final product, especially after a preliminary purification by extraction or chromatography.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) both at room temperature and when heated. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent (or "good" solvent in a mixed system) to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Mixed Solvent: If using a mixed solvent system, add the hot "poor" solvent dropwise to the hot solution of the "good" solvent until a persistent cloudiness appears. Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow to cool as described above.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow

Troubleshooting_Column

References

troubleshooting low yield in 3,4-Difluoro-5-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this important chemical intermediate. Here, you will find a structured question-and-answer format addressing specific challenges, underpinned by scientific principles and practical, field-proven advice.

I. Understanding the Synthesis: A Two-Step Approach

The synthesis of this compound typically proceeds through a two-step reaction sequence starting from 1,2-difluoro-3-methoxybenzene:

  • Electrophilic Nitration: The aromatic ring is first nitrated to introduce a nitro group, forming 1,2-difluoro-4-methoxy-5-nitrobenzene.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, yielding the final product, this compound.

Each of these steps presents unique challenges that can lead to low yields and impurities. This guide will dissect these potential pitfalls and offer systematic solutions.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during your synthesis in a question-and-answer format.

Part A: Electrophilic Nitration Stage

Question 1: My nitration reaction is resulting in a very low yield of the desired 1,2-difluoro-4-methoxy-5-nitrobenzene. What are the likely causes?

Answer: Low yields in the nitration of 1,2-difluoro-3-methoxybenzene can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.

  • Insufficient Activation of the Nitrating Agent: The combination of nitric acid and a strong acid catalyst, typically sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. If the acid catalyst is weak, wet, or used in insufficient quantity, the concentration of the nitronium ion will be too low for efficient nitration.

  • Ring Deactivation: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution.[1] This makes the reaction inherently more challenging than the nitration of more electron-rich aromatic compounds. Harsher conditions may be required to drive the reaction to completion.[1]

  • Side Reactions: The methoxy group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, side reactions such as oxidation or the formation of undesired isomers can occur.[2]

Troubleshooting Protocol 1: Optimizing the Nitration Reaction

  • Ensure Anhydrous Conditions: Water can quench the nitronium ion. Use freshly opened or properly stored anhydrous nitric and sulfuric acids.

  • Optimize the Nitrating Mixture: A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. The ratio of these acids is critical. Start with a 1:1 (v/v) ratio and consider increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion.

  • Control the Temperature: Nitration reactions are exothermic.[3] Maintain a low temperature (typically 0-10 °C) during the addition of the substrate to the nitrating mixture to minimize side reactions.[2] Use an ice bath and add the 1,2-difluoro-3-methoxybenzene dropwise with vigorous stirring.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.[1] This will help you determine the optimal reaction time and prevent over-reaction.

  • Consider Alternative Nitrating Agents: If the standard HNO₃/H₂SO₄ system fails, consider more potent nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) or using trifluoromethanesulfonic acid as a catalyst.[4]

Question 2: I am observing the formation of multiple products in my nitration reaction, leading to a complex mixture that is difficult to purify. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common challenge in the nitration of substituted benzenes. The directing effects of the substituents on the ring dictate the position of nitration. In 1,2-difluoro-3-methoxybenzene, the methoxy group is an ortho-, para-director, while the fluorine atoms are ortho-, para-directors but are deactivating.

  • Steric Hindrance: The position between the two fluorine atoms is sterically hindered, making substitution at that position less likely.

  • Directing Group Influence: The methoxy group will strongly direct the incoming nitro group to the positions ortho and para to it.

To improve regioselectivity:

  • Lower the Reaction Temperature: Lower temperatures often favor the formation of the thermodynamically more stable isomer.

  • Slow Addition of Substrate: Adding the substrate slowly to the nitrating mixture can help maintain a low concentration of the substrate, which can sometimes improve selectivity.

  • Alternative Catalysts: The use of different acid catalysts can sometimes influence the isomer distribution.

Visualization of Nitration Directing Effects

Nitration_Directing_Effects Substrate 1,2-Difluoro-3-methoxybenzene Nitration Nitration (HNO3, H2SO4) Substrate->Nitration Desired_Product 1,2-Difluoro-4-methoxy-5-nitrobenzene (Desired Product) Nitration->Desired_Product Major Isomer_1 Other Nitro Isomer 1 Nitration->Isomer_1 Minor Isomer_2 Other Nitro Isomer 2 Nitration->Isomer_2 Minor

Caption: Directing effects in the nitration of 1,2-difluoro-3-methoxybenzene.

Part B: Reduction of the Nitro Group Stage

Question 3: The reduction of the nitro group is incomplete, or I am observing the formation of byproducts like azo or azoxy compounds. What are the best practices for this reduction?

Answer: The reduction of an aromatic nitro group to an amine is a critical step that can be prone to incomplete conversion and the formation of undesired side products. The choice of reducing agent and reaction conditions is paramount for a clean and high-yielding reaction.

  • Incomplete Reduction: This can occur if the reducing agent is not potent enough, is used in insufficient stoichiometric amounts, or if the reaction time is too short.

  • Formation of Azo and Azoxy Byproducts: These byproducts are formed through the condensation of partially reduced nitro intermediates (nitroso and hydroxylamine species).[5] Their formation is often favored under neutral or slightly acidic conditions.

Troubleshooting Protocol 2: Optimizing the Nitro Group Reduction

  • Select an Appropriate Reducing Agent: Several reducing agents can be effective for this transformation. The choice depends on factors like cost, safety, and functional group tolerance.

    • Catalytic Hydrogenation: This is often a very clean and efficient method.[6] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[6] The reaction is typically carried out under a hydrogen atmosphere.

    • Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.[6]

    • Other Reducing Agents: Sodium borohydride (NaBH₄) in the presence of a catalyst, or sodium dithionite (Na₂S₂O₄) can also be used.[7][8]

  • Optimize Reaction Conditions:

    • Catalyst Loading: For catalytic hydrogenation, ensure adequate catalyst loading. Start with 5-10 mol% of the catalyst.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and outcome. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate.

    • Temperature and Pressure: For catalytic hydrogenation, the reaction may need to be heated or conducted under pressure to achieve a reasonable rate. For metal/acid reductions, the reaction is often exothermic and may require cooling.

    • pH Control: Maintaining a consistently acidic or basic environment (depending on the chosen method) can suppress the formation of azo and azoxy byproducts.

Table 1: Comparison of Common Reducing Agents for Nitroarenes

Reducing Agent SystemAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., H₂, Pd/C) High yields, clean reaction, easy product isolation.[6]Requires specialized equipment for handling hydrogen gas, catalyst can be expensive.[6]
Metal/Acid (e.g., Sn/HCl, Fe/HCl) Inexpensive and effective.[6]Often requires a large excess of metal and acid, workup can be tedious due to the formation of metal salts.
Sodium Borohydride (NaBH₄) with Catalyst Milder conditions, can be more selective.[7]May require a catalyst, can be less effective for some substrates.
Sodium Dithionite (Na₂S₂O₄) Can be used under milder, often aqueous, conditions.[8]May not be as generally applicable as other methods.

Question 4: After the reduction step, I am having difficulty isolating a pure product. What purification strategies are most effective for this compound?

Answer: The purification of fluoroanilines can be challenging due to their physical properties and the potential for co-eluting impurities.

  • Extraction: After the reaction, a standard workup involving extraction is typically performed. Ensure the aqueous layer is at the correct pH to ensure the aniline is in its free base form (typically basic pH) for efficient extraction into an organic solvent.

  • Column Chromatography: This is a common and effective method for purifying anilines.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. A gradient elution may be necessary to separate closely eluting impurities.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Visualization of the Overall Synthetic Workflow

Synthesis_Workflow Start 1,2-Difluoro-3-methoxybenzene Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration Intermediate 1,2-Difluoro-4-methoxy-5-nitrobenzene Nitration->Intermediate Reduction Step 2: Reduction (e.g., H2, Pd/C) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Chromatography/Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A typical two-step synthesis workflow for this compound.

III. Analytical Characterization

Proper characterization of the starting materials, intermediates, and the final product is crucial for successful synthesis and troubleshooting.

Table 2: Recommended Analytical Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation of the desired product and any impurities.[9] ¹⁹F NMR is particularly useful for fluorine-containing compounds.[9]
Mass Spectrometry (MS) Determination of the molecular weight of the product and identification of impurities.[9]
High-Performance Liquid Chromatography (HPLC) Monitoring reaction progress, assessing product purity, and quantifying impurities.[9]
Gas Chromatography (GC) Similar to HPLC, but for volatile compounds. Can be used to assess purity and identify volatile impurities.[9]
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., -NO₂, -NH₂).
Thin Layer Chromatography (TLC) Quick and simple method for monitoring reaction progress and identifying the number of components in a mixture.[1]

IV. Safety Considerations

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Both the nitration and some reduction reactions can be highly exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Hydrogen Gas: When performing catalytic hydrogenation, be aware of the flammability of hydrogen gas. Use appropriate equipment and ensure the system is properly purged to remove air before introducing hydrogen.

  • Fluoroanilines: Fluoroanilines can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

By systematically addressing the potential issues outlined in this guide and adhering to good laboratory practices, researchers can significantly improve the yield and purity of their this compound synthesis.

V. References

  • LookChem. (n.d.). What is Selective Reduction of Nitroarenes. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Conditions optimization for the reduction of nitroarenes. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from --INVALID-LINK--

  • YouTube. (2025). Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem. Retrieved from --INVALID-LINK--

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Fluoroaniline 99 371-40-4. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Mitigating hazards during the nitration of fluorinated precursors. Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline. Retrieved from --INVALID-LINK--

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1195190-12-5 | this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). optimizing reaction conditions for the nitration of o-toluidine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selective nitration of aromatics with fluorous biphasic system. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability of 3,4-Difluoro-5-methoxyaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3,4-Difluoro-5-methoxyaniline. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers encountering stability issues with this compound, particularly under acidic conditions. As Senior Application Scientists, we've compiled this information based on established chemical principles and practical laboratory experience to help you navigate your experiments successfully.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in acidic environments.

Q1: My HPLC analysis of this compound shows new, unexpected peaks after exposure to an acidic mobile phase. Are these degradation products?

A1: The appearance of new peaks in your chromatogram is a strong indicator of degradation.[1] Halogenated anilines, including this compound, can be susceptible to degradation under acidic conditions.[1] This is likely due to acid-catalyzed reactions.

Troubleshooting Steps:

  • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study.[1] Expose a sample of this compound to the acidic conditions (e.g., 0.1 M HCl) and monitor the chromatogram over time. A decrease in the parent peak and a corresponding increase in the new peaks will confirm their origin.[1]

  • LC-MS Analysis: For structural elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.

Q2: I'm observing a low yield in a reaction where this compound is a starting material in a strong acidic medium. Could the starting material be degrading?

A2: Yes, it is highly probable that the low yield is a direct result of the degradation of your this compound starting material under strong acidic conditions.[1] The amino group in anilines is highly reactive and can undergo various side reactions in the presence of strong acids.[2][3][4]

Optimization Strategies:

  • Temperature Control: If your reaction conditions permit, consider running the reaction at a lower temperature to minimize the rate of degradation.[1]

  • Acid Concentration: Investigate whether a lower concentration of the acid catalyst can be employed without significantly compromising the reaction rate.[1]

  • Reaction Time: Closely monitor the reaction's progress to avoid unnecessarily prolonged exposure to the acidic environment.[1]

  • Alternative Catalysts: Explore the use of milder acids or different types of catalysts if the reaction chemistry allows.[1]

Q3: What are the potential degradation pathways for this compound in acidic conditions?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the known reactivity of substituted anilines.

Potential Degradation Pathways:

  • Protonation of the Amino Group: In acidic conditions, the primary amino group will be protonated to form an anilinium ion.[2][4] This deactivates the aromatic ring towards electrophilic substitution and can influence the directing effects of the substituents.[2][4]

  • Hydrolysis of the Methoxy Group: While generally stable, the methoxy group could potentially undergo acid-catalyzed hydrolysis to a hydroxyl group, especially under harsh acidic conditions (high temperature, strong acid concentration).

  • Defluorination: Although the carbon-fluorine bond is generally strong, enzymatic defluorination of fluorinated aromatic compounds has been observed.[5][6][7][8] While not a direct acid-catalyzed pathway, it highlights a potential route of degradation. In some cases, microbial degradation of similar compounds has been shown to involve dehalogenation.[7]

  • Oxidation: Anilines are susceptible to oxidation, and strong acidic conditions, especially in the presence of oxidizing agents (like nitric acid), can lead to the formation of complex mixtures and tarry materials.[3]

Q4: How can I prepare and store an acidic solution of this compound to maintain its stability?

A4: To minimize degradation, careful preparation and storage are crucial.

Best Practices:

  • Use Buffered Solutions: Instead of strong, non-buffered acids, utilize a buffer system to maintain a specific and less aggressive pH.[1]

  • Optimize pH: If your experimental parameters allow, determine a pH range where the compound exhibits acceptable stability for the duration of your experiment.[1]

  • Solvent Selection: The choice of co-solvent can impact stability. Be mindful that protic solvents may participate in hydrolysis reactions.[1]

  • Storage Conditions: Store the solution at low temperatures (e.g., 2-8°C) and protect it from light to minimize degradation.[1] Always perform a stability check for your specific storage conditions.[1] It is highly recommended to prepare fresh acidic solutions of this compound for immediate use whenever possible.[1]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound in acidic media.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS Acid-induced degradation of the aniline.Perform a forced degradation study to confirm. Use LC-MS to identify the degradation products. Prepare fresh solutions immediately before use.[1]
Low reaction yield Degradation of the starting material under acidic conditions.Optimize reaction conditions: lower the temperature, reduce acid concentration, or shorten the reaction time.[1] Consider using a milder acid catalyst.
Discoloration of the solution Oxidation or polymerization of the aniline.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Protect the reaction from light.
Inconsistent analytical results Instability of the compound in the analytical mobile phase or sample matrix.Use a buffered mobile phase. Analyze samples promptly after preparation. Evaluate the stability of the compound in the specific sample matrix over time.

Section 3: Experimental Protocols & Methodologies

To assist in your experimental design, here are some generalized protocols that can be adapted to your specific needs.

Protocol 1: Forced Degradation Study

Objective: To confirm if observed impurities are degradation products of this compound under acidic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • HPLC grade acetonitrile and water

  • Suitable HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • In a clean vial, mix a portion of the stock solution with an equal volume of 0.1 M HCl.

  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram.

  • Store the vial at a controlled temperature (e.g., room temperature or slightly elevated).

  • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor the chromatograms for a decrease in the area of the parent peak and the appearance and increase of new peaks.

Protocol 2: General Handling and Storage

Objective: To provide best practices for the handling and storage of this compound to ensure its integrity.

Recommendations:

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10]

  • Handling: Avoid all personal contact, including inhalation.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13] Handle in a well-ventilated area or under a fume hood.[11][12]

  • Solution Preparation: When preparing acidic solutions, add the acid to the solvent slowly and cool the mixture if necessary. Always prepare fresh solutions for immediate use to minimize degradation.[1]

Section 4: Visualizing Reaction Dynamics

Understanding the initial step of the interaction between this compound and an acid is crucial. The following diagram illustrates the protonation of the amino group.

Caption: Protonation of this compound in an acidic medium.

This initial protonation is a key step that influences the subsequent reactivity and stability of the molecule in acidic environments.

References

stability of 3,4-Difluoro-5-methoxyaniline under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Difluoro-5-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under basic conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in synthetic chemistry, prized for its unique electronic and structural properties. However, the very features that make it useful—the presence of an aniline moiety and electron-withdrawing fluorine atoms—also render it susceptible to degradation under certain conditions, especially in the presence of bases. The primary pathway of concern is Nucleophilic Aromatic Substitution (SNAr) .

The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. This electronic pull makes the carbon atoms to which they are attached electrophilic and thus susceptible to attack by nucleophiles. In basic media, common nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can displace one of the fluoride ions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving this compound under basic conditions.

Issue 1: Unexpected Side Products or Low Yield

Question: I am running a reaction with this compound using a strong base like sodium hydroxide or potassium hydroxide, and I'm observing unexpected peaks in my LC-MS/NMR analysis and a lower than expected yield of my desired product. What could be happening?

Answer:

The most probable cause is the degradation of your starting material via a Nucleophilic Aromatic Substitution (SNAr) reaction. The hydroxide ions (OH⁻) from your base are acting as nucleophiles and attacking the electron-deficient aromatic ring, displacing one of the fluorine atoms.

Plausible Decomposition Pathways:

  • Hydroxylation: The hydroxide ion can replace a fluorine atom to form a hydroxylated aniline derivative. Given the positions of the fluorine atoms, substitution could potentially occur at either the 3- or 4-position.

  • Further Reactions: The newly formed hydroxylated aniline may be more reactive under your reaction conditions, potentially leading to further side reactions or polymerization, contributing to the complex mixture you observe.

dot

Decomposition Pathway This compound This compound S_N_Ar_Reaction SNAr Reaction This compound->S_N_Ar_Reaction Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->S_N_Ar_Reaction Hydroxylated Byproduct Hydroxylated Byproduct(s) S_N_Ar_Reaction->Hydroxylated Byproduct Further Degradation Further Degradation/ Polymerization Hydroxylated Byproduct->Further Degradation caption Figure 1: Plausible decomposition pathway of this compound under strong basic conditions. SNAr with Methoxide Starting_Material This compound SNAr SNAr Reaction Starting_Material->SNAr Conditions KOH in Methanol Conditions->SNAr Byproduct Methoxy-substituted Byproduct SNAr->Byproduct caption Figure 2: Formation of a methoxy-substituted byproduct via SNAr in basic methanol.

minimizing side reactions with 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the technical support center for 3,4-Difluoro-5-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile but electronically complex building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common synthetic challenges, thereby minimizing side reactions and maximizing yield.

The unique electronic profile of this compound—featuring two potent, electron-withdrawing fluorine atoms and an electron-donating methoxy group—presents specific challenges in reactivity and selectivity. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Part 1: General Troubleshooting & Foundational Principles

This section addresses overarching issues that apply to most reactions involving this compound.

FAQ: General Issues

Question: My reaction is sluggish and fails to reach completion, even with extended reaction times. What are the primary factors related to the substrate?

Answer: The primary issue is the reduced nucleophilicity of the aniline nitrogen. The two fluorine atoms exert a strong, electron-withdrawing inductive effect (-I) on the aromatic ring. This effect significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to non-fluorinated or less-fluorinated anilines. While the methoxy group is electron-donating via resonance (+R), its effect is often insufficient to fully counteract the powerful influence of the adjacent fluorine atoms. Optimizing reaction conditions to enhance reactivity is crucial.[1]

Question: I'm observing multiple unidentified spots on my TLC/LC-MS. Could this be related to substrate stability?

Answer: Yes, while generally stable, fluorinated anilines can be susceptible to degradation under certain conditions.

  • Oxidation: Aromatic amines can oxidize, especially if exposed to air for prolonged periods at elevated temperatures, leading to colored impurities and tar formation. Running reactions under an inert atmosphere (Nitrogen or Argon) is a standard best practice to mitigate this.[2]

  • Strongly Acidic Conditions: While protonation of the amine is necessary for some reactions, excessively harsh acidic conditions combined with heat can lead to unwanted side reactions or decomposition.

  • Dehalogenation: In some cases, particularly under harsh reductive conditions or certain catalytic cycles, defluorination can occur, leading to less-fluorinated byproducts.[3]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues when working with this compound.

G Start Reaction Issue Identified (e.g., Low Yield, Impurities) Check_Purity 1. Verify Starting Material Purity (Aniline, Reagents, Solvent) Start->Check_Purity Inert_Atmosphere 2. Ensure Inert Atmosphere (N2 or Ar) Check_Purity->Inert_Atmosphere Stoichiometry 3. Review Stoichiometry (Excess reagents? Limiting reagent?) Inert_Atmosphere->Stoichiometry Reaction_Parameters 4. Analyze Reaction Parameters Stoichiometry->Reaction_Parameters Temp Temperature (Too high/low?) Reaction_Parameters->Temp Evaluate Time Reaction Time (Sufficient? Too long?) Reaction_Parameters->Time Evaluate Conc Concentration (Dilution effects?) Reaction_Parameters->Conc Evaluate Solvent Solvent Choice (Solubility? Polarity?) Reaction_Parameters->Solvent Evaluate Analysis 5. Analyze Side Products (LC-MS, NMR of crude mixture) Temp->Analysis Time->Analysis Conc->Analysis Solvent->Analysis Optimization 6. Systematic Optimization Analysis->Optimization

Caption: A systematic workflow for troubleshooting reactions.

Part 2: N-Acylation Reactions

N-acylation is a fundamental transformation, but the reduced nucleophilicity of this compound requires specific considerations.

FAQ: N-Acylation

Question: Standard N-acylation with acetyl chloride and triethylamine is giving me less than 50% conversion. How can I drive this reaction to completion?

Answer: This is a classic case of a deactivated nucleophile struggling to react with the electrophile. Several strategies can overcome this activation barrier:

  • Use a More Reactive Acylating Agent: Anhydrides are generally less reactive than acyl chlorides. If using an anhydride, switch to the corresponding acyl chloride.

  • Employ a Nucleophilic Catalyst: Adding a catalytic amount (5-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) is highly effective. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent for the deactivated aniline.[4]

  • Use a Stronger, Non-Nucleophilic Base: If triethylamine is insufficient to scavenge the generated HCl and maintain a sufficient concentration of the free amine, consider a stronger base like Proton-Sponge™ or DBU. Alternatively, using an inorganic base like potassium carbonate in a polar aprotic solvent can be effective.

  • Increase Temperature: Gently heating the reaction mixture to 40-60 °C in a suitable solvent like DMF or toluene can provide the necessary energy to overcome the activation barrier.[4]

Question: I'm concerned about potential O-acylation on the methoxy group or di-acylation. Are these valid concerns?

Answer:

  • O-acylation: O-acylation of the methoxy group is highly unlikely. The methyl ether is generally stable and not susceptible to acylation under standard conditions. Demethylation followed by acylation would require much harsher conditions (e.g., strong Lewis acids or HBr).

  • Di-acylation: Di-acylation (formation of an imide) is also unlikely with this substrate. The initial N-acylation forms an amide, which significantly reduces the nucleophilicity of the nitrogen, making a second acylation event very difficult, especially on an already electron-deficient system.[4] This side reaction is more common with electron-rich anilines under forcing conditions.

Troubleshooting N-Acylation Side Reactions
Problem Probable Cause(s) Recommended Solution(s)
Low Conversion / Unreacted Aniline 1. Insufficient reactivity of the system. 2. Protonation of the aniline starting material.[2] 3. Poor solubility of the aniline.1. Switch from anhydride to acyl chloride. Add catalytic DMAP (5-10 mol%). 2. Use a slight excess of base (1.5-2.0 eq). 3. Use a more polar aprotic solvent like DMF or NMP.
Formation of Colored Impurities 1. Oxidation of the aniline at elevated temperatures. 2. Decomposition of the acylating agent or product.1. Ensure the reaction is run under an inert N₂ or Ar atmosphere. 2. Monitor by TLC/LC-MS to avoid prolonged heating after completion. Use the lowest effective temperature.
Hydrolysis of Acylating Agent 1. Use of wet solvents or reagents. 2. Atmospheric moisture.1. Use anhydrous solvents and fresh, high-purity acyl chloride. 2. Conduct the reaction under an inert, dry atmosphere.
Protocol 1: Robust N-Acylation using Benzoyl Chloride

This protocol employs a nucleophilic catalyst to ensure high conversion for deactivated anilines.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), 4-(Dimethylaminopyridine) (DMAP) (0.1 eq), and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Part 3: Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, but it proceeds via a radical mechanism, which is a common source of side reactions.[6][7]

FAQ: Sandmeyer Reactions

Question: My Sandmeyer reaction is producing a significant amount of a biaryl byproduct (a dimer of my aniline). How can I prevent this?

Answer: Biaryl formation is a classic side reaction in Sandmeyer chemistry and arises from the radical mechanism.[7] The intermediate aryl radical can couple with another aryl radical or attack an unreacted aryl diazonium salt. To minimize this:

  • Strict Temperature Control: The formation and decomposition of the diazonium salt must be kept cold, typically between 0 and 5 °C. Higher temperatures accelerate radical formation and subsequent side reactions.

  • Slow Addition: Add the diazonium salt solution slowly to the solution of the copper(I) salt. This keeps the instantaneous concentration of the aryl radical low, minimizing the chance of radical-radical coupling.

  • Use of Radical Scavengers: In some cases, the addition of a mild radical scavenger can suppress dimerization, but this must be carefully optimized to avoid quenching the desired reaction pathway.

Question: Instead of my desired aryl halide, I'm isolating a significant amount of the corresponding phenol. What is causing this?

Answer: Phenol formation occurs when the aryl diazonium salt reacts with water. This can happen if:

  • The reaction is run at too high a temperature: The C-N bond in the diazonium salt can cleave homolytically (for the Sandmeyer pathway) or heterolytically to form an aryl cation, which is then trapped by water. Keeping the temperature low (0-5 °C) is critical.

  • The concentration of the copper(I) salt is too low: If the decomposition of the diazonium salt in the presence of the copper catalyst is slow, the competing reaction with water can become significant. Use of a stoichiometric amount of the copper salt is often employed to ensure rapid conversion.[7]

  • Excessive water: While the reaction is run in an aqueous medium, ensure concentrations are appropriate and that the reaction is not overly dilute.

Diagram: Sandmeyer Reaction Pathways

Sandmeyer cluster_main Desired Pathway cluster_side Side Reactions Aniline Ar-NH2 (3,4-F2-5-OMe-Aniline) Diazonium Ar-N2+ Aniline->Diazonium NaNO2, H+ 0-5 °C Radical Ar• (Aryl Radical) Diazonium->Radical Cu(I)X -N2 Phenol Ar-OH (Phenol byproduct) Diazonium->Phenol H2O, Δ Product Ar-X (Desired Product) Radical->Product Cu(II)X2 Biaryl Ar-Ar (Biaryl byproduct) Radical->Biaryl Dimerization

Caption: Key pathways in the Sandmeyer reaction, highlighting desired and side reactions.

Protocol 2: Sandmeyer Bromination
  • Diazotization: In a beaker, dissolve this compound (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite (1.1 eq) in a minimum amount of cold water. Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C.

  • Catalyst Preparation: In a separate reaction flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (1.5 eq) and cool to 0 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution dropwise to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed. Maintain the temperature at or below room temperature during the addition.

  • Completion & Work-up: After the addition is complete and gas evolution has ceased, heat the mixture to 60 °C for 30 minutes to ensure complete decomposition. Cool the mixture to room temperature and extract the product with a suitable solvent (e.g., DCM or diethyl ether).

  • Purification: Wash the organic extracts with 1M NaOH to remove any phenolic byproducts, then with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Part 4: Palladium-Catalyzed Cross-Coupling

Assuming the aniline has been converted into an aryl halide or triflate, cross-coupling reactions are common next steps. The electron-deficient nature of the aromatic ring presents unique challenges.

FAQ: Cross-Coupling Reactions

Question: My Suzuki coupling reaction is failing. What are the most likely reasons related to my substrate?

Answer: An aryl halide derived from this compound is electronically deficient, which impacts several steps of the catalytic cycle:

  • Oxidative Addition: This step is generally faster with electron-deficient aryl halides. If the reaction is failing, the issue is less likely to be the oxidative addition and more likely related to other steps or catalyst stability.

  • Transmetalation: This step can be sluggish. The choice of base is critical not only for activating the boronic acid but also for maintaining catalyst activity. Stronger bases (e.g., Cs₂CO₃, K₃PO₄) are often required.

  • Reductive Elimination: This step can also be slow for electron-deficient products. The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote this final step and prevent catalyst decomposition.[8]

Question: How do I choose the right ligand and base for a Buchwald-Hartwig amination with my aryl bromide?

Answer: For an electron-deficient aryl bromide, you need a highly active catalyst system.

  • Ligand Choice: Use a highly electron-rich and bulky biaryl phosphine ligand. Josiphos-type or Buchwald-type ligands are excellent starting points. These ligands stabilize the electron-rich Pd(0) center and promote the difficult reductive elimination step.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are common choices. Weaker bases like carbonates are typically ineffective for these challenging couplings.

Troubleshooting Cross-Coupling Reactions
Problem Probable Cause(s) Recommended Solution(s)
No Reaction / Catalyst Decomposition 1. Inappropriate ligand/base combination. 2. Oxygen contamination deactivating the Pd(0) catalyst. 3. Poor quality reagents (wet solvent, old base).1. Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, RuPhos). Use a stronger base (e.g., K₃PO₄, CsF).[8] 2. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere.
Homo-coupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system promotes side reaction (Glaser-type coupling).1. Ensure rigorous degassing of the reaction mixture. 2. Screen different palladium precursors and ligands. Sometimes using a pre-formed catalyst can mitigate this.
Proto-dehalogenation (Ar-X → Ar-H) 1. Presence of water or protic impurities. 2. Reductive elimination from a Pd-H intermediate.1. Use anhydrous solvents and reagents. 2. Choose a base/ligand combination less prone to forming hydride species. Ensure the boronic acid or other coupling partner is of high purity.

References

Technical Support Center: Large-Scale Synthesis of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3,4-Difluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis. We will delve into the common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established chemical principles and practical, field-proven insights. Our aim is to equip you with the knowledge to perform this synthesis safely, efficiently, and with high fidelity.

I. Overview of the Primary Synthetic Route

The most common and scalable synthetic route to this compound involves a two-step process. The first step is the nitration of 1,2-difluoro-3-methoxybenzene to form the key intermediate, 1,2-difluoro-3-methoxy-5-nitrobenzene. The second, and more challenging step, is the selective reduction of the nitro group to an amine. This guide will focus primarily on the challenges associated with the second step, the catalytic hydrogenation of 1,2-difluoro-3-methoxy-5-nitrobenzene, as this is where most large-scale issues arise.

Synthetic_Pathway start 1,2-Difluoro-3-methoxybenzene intermediate 1,2-Difluoro-3-methoxy-5-nitrobenzene start->intermediate Nitration (HNO₃/H₂SO₄) product This compound intermediate->product Catalytic Hydrogenation (H₂, Catalyst)

Caption: Primary synthetic route to this compound.

II. Troubleshooting Guide: Catalytic Hydrogenation Step

This section addresses specific problems you may encounter during the catalytic reduction of 1,2-difluoro-3-methoxy-5-nitrobenzene.

Question 1: My reaction is stalled or incomplete, what are the likely causes and how can I resolve this?

Answer:

An incomplete or stalled hydrogenation is a common issue in large-scale synthesis. The root cause often lies with the catalyst, hydrogen delivery, or reaction conditions.

  • Causality:

    • Catalyst Deactivation: The catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, can become poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds). On a large scale, the catalyst surface area to substrate ratio is critical, and any deactivation has a pronounced effect. The catalyst may also be "spent" if the turnover number has been exceeded.

    • Poor Hydrogen Mass Transfer: In large reactors, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is challenging. Poor agitation can lead to a hydrogen-starved environment at the catalyst surface, slowing or stopping the reaction.

    • Insufficient Hydrogen Pressure: While atmospheric pressure hydrogenation can work at the lab scale, large-scale reactions often require elevated pressure to ensure sufficient hydrogen solubility in the reaction medium and to drive the reaction to completion.

  • Troubleshooting Workflow:

Incomplete_Reaction_Troubleshooting Start Incomplete Reaction Observed Check_Catalyst 1. Check Catalyst Activity & Loading Start->Check_Catalyst Check_H2 2. Verify Hydrogen Delivery Check_Catalyst->Check_H2 Catalyst OK Solution1 Solution: Add fresh catalyst or increase loading. Check_Catalyst->Solution1 Suspect Deactivation/Insufficient Loading Check_Conditions 3. Evaluate Reaction Conditions Check_H2->Check_Conditions H₂ Delivery OK Solution2 Solution: Increase agitation speed. Check for leaks in the H₂ line. Check_H2->Solution2 Suspect Poor Mass Transfer/Leak Solution3 Solution: Increase H₂ pressure and/or reaction temperature. Check_Conditions->Solution3 Conditions Too Mild

Caption: Troubleshooting workflow for incomplete hydrogenation reactions.

  • Actionable Steps:

    • Catalyst Evaluation: If possible, safely take a small sample of the reaction mixture and test it with fresh catalyst on a small scale to see if the reaction proceeds. If it does, your main batch catalyst is likely deactivated.

    • Improve Agitation: Increase the stirring rate to improve gas-liquid-solid mixing. Ensure the reactor's impeller is suitable for slurry reactions.

    • Increase Pressure: Gradually increase the hydrogen pressure within the safe operating limits of your reactor. This increases the concentration of dissolved hydrogen.

    • Temperature Adjustment: A modest increase in temperature can enhance the reaction rate, but be cautious as this can also promote side reactions like hydrodefluorination.

Question 2: I am observing significant amounts of byproducts, particularly the loss of fluorine (hydrodefluorination). How can I improve the selectivity?

Answer:

Hydrodefluorination is a major challenge in the hydrogenation of fluorinated nitroaromatics. The C-F bond can be susceptible to hydrogenolysis, leading to impurities that are often difficult to separate from the desired product.

  • Causality:

    • Catalyst Choice: Palladium-based catalysts are highly active but can also be aggressive in promoting hydrodehalogenation, especially at higher temperatures and pressures. Platinum-based catalysts or modified catalysts are sometimes used to enhance selectivity.[1][2]

    • Reaction Conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can all favor the hydrodefluorination side reaction.

    • Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common, but their acidity can sometimes play a role.

  • Mitigation Strategies:

StrategyRationaleRecommended Action
Catalyst Selection Different metals have varying activities towards C-F bond cleavage.Consider screening alternative catalysts such as Platinum on Carbon (Pt/C) or Raney Nickel, which can be less prone to causing dehalogenation.[3]
Temperature Control Hydrodefluorination often has a higher activation energy than nitro reduction.Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Implement efficient reactor cooling.
Pressure Optimization Lower hydrogen pressure can disfavor the hydrogenolysis pathway.Operate at the minimum effective hydrogen pressure. Avoid excessive pressure beyond what is needed for good mass transfer.
Reaction Monitoring Over-processing the reaction after the nitro group is reduced increases the likelihood of side reactions.Closely monitor the reaction progress by HPLC or GC and stop the reaction as soon as the starting material is consumed.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for the large-scale catalytic hydrogenation of 1,2-difluoro-3-methoxy-5-nitrobenzene?

A1: The two primary hazards are the pyrophoric nature of the catalyst and the flammability of hydrogen gas .

  • Catalyst Handling: Hydrogenation catalysts like Pd/C and Raney Nickel are pyrophoric, meaning they can spontaneously ignite when exposed to air, especially after use when they are saturated with hydrogen.[4][5]

    • Mitigation: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Never allow the catalyst to dry out during filtration; keep it wet with solvent or water.[6] Quench spent catalyst by slowly adding it to a large volume of water.

  • Hydrogen Gas: Hydrogen has a very wide flammability range (4-76% in air) and a low ignition energy.[6]

    • Mitigation: Conduct the reaction in a well-ventilated area, away from ignition sources. Before introducing hydrogen, always purge the reactor with an inert gas to remove all oxygen.[5][7] Perform a leak test with an inert gas before every run.

Q2: How should I purify the final product, this compound, on a large scale?

A2: Purification typically involves a multi-step process:

  • Catalyst Removal: The first step is to filter the reaction mixture to remove the solid catalyst. This must be done carefully under an inert atmosphere to prevent the catalyst from igniting.

  • Solvent Removal: The solvent is then removed under reduced pressure.

  • Distillation: The crude product is often purified by vacuum distillation. This is effective for separating the aniline from less volatile impurities (e.g., catalyst residues, high-boiling byproducts) and more volatile impurities.

  • Crystallization: For achieving very high purity, the distilled product can be recrystallized from a suitable solvent system.

A common industrial practice for purifying aromatic amines involves treating the crude product with an aqueous alkali metal hydroxide solution followed by distillation.[8]

Q3: What are the likely impurities I should be looking for in my final product?

A3: Besides unreacted starting material, you should analyze for:

  • Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamine compounds. These are often formed if the reaction is incomplete.

  • Hydrodefluorinated Byproducts: Aniline derivatives where one or both fluorine atoms have been replaced by hydrogen.

  • Azo Compounds: These can form from the condensation of the nitroso and hydroxylamine intermediates.

  • Solvent Adducts: Depending on the solvent and conditions, side reactions with the solvent are possible.

Analytical methods such as GC-MS and HPLC are essential for identifying and quantifying these impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene (Precursor)

This protocol is a representative procedure for the nitration of a substituted benzene.

  • To a stirred solution of concentrated sulfuric acid, cool the mixture to 0°C.

  • Slowly add 1,2-difluoro-3-methoxybenzene to the cooled sulfuric acid, maintaining the temperature below 10°C.

  • In a separate vessel, prepare a mixture of nitric acid and sulfuric acid (nitrating mixture).

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours, monitoring the progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Catalytic Hydrogenation to this compound

This protocol outlines a general procedure for catalytic hydrogenation in a high-pressure reactor.

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested with nitrogen.[7]

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with 1,2-difluoro-3-methoxy-5-nitrobenzene and a suitable solvent (e.g., ethanol or methanol).

    • In a separate vessel, prepare a slurry of the catalyst (e.g., 5% Pd/C, 5-10 wt% loading) in a small amount of the reaction solvent.

    • Transfer the catalyst slurry to the reactor under a nitrogen blanket.

  • Inerting: Seal the reactor and purge the system with nitrogen several times to remove all traces of oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reactor to the target temperature (e.g., 40-60°C).

    • Monitor the reaction by observing the uptake of hydrogen and by analyzing samples via HPLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Vent the excess hydrogen safely.

    • Purge the reactor with nitrogen.

    • Under a nitrogen atmosphere, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude aniline by vacuum distillation or recrystallization.

V. References

  • Smolecule. (2023, August 16). 1,2-Difluoro-3-methoxy-5-nitrobenzene. --INVALID-LINK--

  • Lange, L., et al. (2013). Process for the purification of aromatic amines. U.S. Patent No. 8,455,691 B2.

  • Wikipedia. (n.d.). Reduction of nitro compounds. --INVALID-LINK--

  • Hielscher Ultrasonics. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. --INVALID-LINK--

  • University of California, Berkeley, College of Chemistry. (n.d.). Hydrogenation SOP. --INVALID-LINK--

  • Stanford Environmental Health & Safety. (n.d.). Hydrogenation | Fact Sheet. --INVALID-LINK--

  • Asia Industrial Gases Association. (n.d.). Safe Catalyst Handling in HYCO Plants. --INVALID-LINK--

  • ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Reduction of Substituted Nitroaromatics. --INVALID-LINK--

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. --INVALID-LINK--

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. --INVALID-LINK--

  • Wiley Online Library. (2025). Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. --INVALID-LINK--

  • ResearchGate. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. --INVALID-LINK--

  • Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene. --INVALID-LINK--

  • MDPI. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. --INVALID-LINK--

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • ResearchGate. (2018). Catalytic reduction of different nitroarenes. --INVALID-LINK--

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. --INVALID-LINK--

  • ResearchGate. (2020). Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins. --INVALID-LINK--

  • RSC Publishing. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. --INVALID-LINK--

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline. --INVALID-LINK--

  • YouTube. (2018, August 7). Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • Google Patents. (n.d.). Purification of amine reaction mixtures. --INVALID-LINK--

  • RSC Publishing. (2020). Directed nucleophilic aromatic substitution reaction. --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. --INVALID-LINK--

  • Google Patents. (n.d.). Method of 3,4-difluoroaniline synthesis. --INVALID-LINK--

  • ResearchGate. (2015). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 4-(difluoromethoxy)aniline. --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline. --INVALID-LINK--

  • PubMed Central. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. --INVALID-LINK--

  • CymitQuimica. (n.d.). Benzene, 1,3-difluoro-2-methoxy-5-nitro-. --INVALID-LINK--

  • CP Lab Safety. (n.d.). 1,2-Difluoro-3-methoxy-5-nitrobenzene, 98% Purity, C7H5F2NO3, 1 gram. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. --INVALID-LINK--

  • Scilit. (2001). Catalyst preparation and deactivation issues for nitrobenzene hydrogenation in a microstructured falling film reactor. --INVALID-LINK--

  • ResearchGate. (2015). Selective Hydrogenation of Halonitrobenzenes. --INVALID-LINK--

  • RSC Publishing. (2018). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. --INVALID-LINK--

References

Technical Support Center: Purification of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling and purifying 3,4-Difluoro-5-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with solvent impurities in this critical building block. The presence of unwanted residual solvents can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides structured, field-proven advice in a direct question-and-answer format to help you diagnose and resolve common purification issues.

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities I might find in my sample of this compound?

A1: Impurities in any API are often remnants of the manufacturing process, including synthesis and purification steps.[3][4] For a substituted aniline like this compound, common residual solvents can include:

  • Aromatic Hydrocarbons: Toluene or Xylene, often used in synthesis.[5]

  • Ethers: Diethyl ether or Dioxane, used in reactions or extractions.[6]

  • Halogenated Solvents: Dichloromethane (DCM), used for chromatography or extractions.

  • Alcohols: Methanol or Ethanol, used as reactants, solvents, or for recrystallization.[5]

  • Esters: Ethyl acetate, commonly used as a mobile phase in column chromatography.[7]

  • Alkanes: Hexane or Heptane, often used as anti-solvents or in chromatography.[7]

The specific solvents present will depend entirely on the synthetic route and purification methods employed.[8]

Q2: Why is it so critical to remove these residual solvents?

A2: Removing residual solvents is not merely a matter of good practice; it is a fundamental requirement for safety, quality, and regulatory compliance in drug development.[9][10]

  • Patient Safety: Many solvents are toxic, and their presence in a final drug product, even at trace levels, can pose a significant health risk.[1][11] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits based on toxicity data.[9][12]

  • API Stability and Efficacy: Residual solvents can affect the crystal form (polymorphism) of the API, which in turn can alter its solubility, bioavailability, and stability.[9] This can compromise the drug's therapeutic effect.[1]

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA mandate strict control of residual solvents.[1][12] Adherence to guidelines like ICH Q3C is necessary for drug approval.[10]

Q3: What are the regulatory limits for these solvents?

A3: The ICH Q3C (R8) guideline provides a globally recognized framework for controlling residual solvents.[13] It classifies solvents into three categories based on their toxicity risk.

  • Class 1 Solvents: These are solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards. Their use is not permitted unless strongly justified in a risk-benefit assessment.[10][13]

  • Class 2 Solvents: These solvents must be limited due to their inherent toxicity. The guideline specifies Permitted Daily Exposure (PDE) values and corresponding concentration limits in ppm.[9][13]

  • Class 3 Solvents: These have low toxic potential. Limits of 5,000 ppm (0.5%) per day are generally considered acceptable without further justification.[13][14]

The table below summarizes these classifications with common examples.

ClassRisk AssessmentExample SolventsConcentration Limit (ppm)
Class 1 Solvents to be AvoidedBenzene, Carbon Tetrachloride2, 4
Class 2 Solvents to be LimitedAcetonitrile, Toluene, Methanol410, 890, 3000
Class 3 Low Toxic PotentialAcetic Acid, Ethanol, Ethyl Acetate< 5000
Concentration limits for Class 2 solvents are calculated based on a standard 10g daily dose. For a complete list, refer to the official ICH Q3C guideline.[14]
Q4: What is the best analytical method to detect and quantify residual solvents?

A4: The gold standard for residual solvent analysis in pharmaceuticals is Headspace Gas Chromatography (GC-HS) , typically with Flame Ionization Detection (FID).[15][16]

  • Why GC-HS? This technique is ideal because it is highly sensitive and specific for volatile organic compounds.[17][18] The headspace sampler heats the sample in a sealed vial, allowing the volatile solvents to partition into the gas phase above the sample. An aliquot of this gas is then injected into the GC column. This process avoids injecting the non-volatile API onto the column, which protects the instrument and improves analytical robustness.[15]

  • Alternative Detectors: While FID is common, Mass Spectrometry (MS) can be used for identification confirmation, especially for unknown peaks.[16]

Part 2: Troubleshooting and Optimization Guide
Q5: My GC-HS analysis shows a high level of Toluene (a Class 2 solvent) in my solid this compound. How do I remove it?

A5: Your primary options are recrystallization or column chromatography. The choice depends on the compound's properties and the nature of other impurities.

Decision Workflow:

  • Assess Solubility: First, determine the solubility of your compound in a range of solvents. An ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Small-Scale Trial: Before committing your entire batch, perform a small-scale recrystallization trial. If successful, this is often the most efficient method for removing a single, well-defined solvent impurity from a solid product.

  • Consider Chromatography: If recrystallization fails or if other impurities are present that need to be removed, silica gel column chromatography is the next logical step.[7]

Q6: I tried recrystallization, but my GC analysis shows the solvent is still present. What could have gone wrong?

A6: This is a common issue with several potential causes. Let's break them down:

  • Problem 1: Inefficient Drying. The most common reason is simply that the crystals were not dried for long enough or under sufficient vacuum.

    • Solution: Dry the material under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C, well below the melting point) can help, but be cautious as anilines can be sensitive to heat and oxidation.

  • Problem 2: Incorrect Anti-Solvent Choice. If an anti-solvent was used to induce crystallization, it may not be effective at "washing away" the trapped mother liquor containing the impurity.[19]

    • Solution: After filtering the crystals, perform a "cake wash" with a small amount of a chilled, fresh solvent in which the product is poorly soluble but the impurity is soluble.[19]

  • Problem 3: Solvate Formation. It's possible your compound has formed a stable solvate (a crystal structure that incorporates solvent molecules).

    • Solution: This is more challenging. You must change the crystallization solvent system entirely. Try recrystallizing from a completely different solvent or solvent mixture (e.g., ethanol/water or hexane/ethyl acetate).

Q7: My this compound is an oil, making recrystallization impossible. How do I proceed?

A7: For oils or low-melting solids, silica gel column chromatography is the most effective purification technique.[7][20]

  • Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7] Your target compound will ideally have a different affinity for the silica gel than the solvent impurity, allowing for separation.

  • Execution: You will dissolve your crude oil in a minimal amount of a suitable solvent (like DCM) and load it onto a silica gel column. Then, you'll elute with a solvent system (e.g., a gradient of ethyl acetate in hexanes) determined by prior Thin-Layer Chromatography (TLC) analysis.[7] The fractions containing the pure product are collected and the eluent is removed under vacuum.

Q8: After column chromatography, my product is clean of other impurities but contains residual ethyl acetate and hexanes. How do I remove these?

A8: This is the final, critical step of purification.

  • Rotary Evaporation: First, remove the bulk of the solvents using a rotary evaporator.

  • High Vacuum Drying: Transfer the product to a suitable flask and connect it to a high vacuum line. This is essential for removing the final traces of solvent. Gentle heating can be applied if the compound is stable.

  • Co-evaporation: If solvents persist, you can perform co-evaporation. Dissolve the product in a small amount of a highly volatile, low-boiling-point solvent in which it is soluble (e.g., dichloromethane or diethyl ether). Then, remove this solvent under vacuum. Repeat 2-3 times. The more volatile solvent helps to azeotropically remove the less volatile residues.

  • Trituration: If the product is a solid, you can wash (triturate) it with a cold solvent in which it is insoluble, such as pentane or cold hexane. This will dissolve the residual ethyl acetate and can be filtered off.

Part 3: Standard Operating Protocols
Protocol 1: Purification by Recrystallization

This protocol assumes you have identified a suitable solvent system where this compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[21]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, fresh recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the purified crystals to a clean, tared watch glass or flask. Dry under high vacuum until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent composition using TLC.[7] The goal is to find a solvent system (e.g., X% Ethyl Acetate in Hexane) where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4.[7]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in the minimum volume of a suitable solvent (e.g., DCM or the eluent itself). Carefully apply this solution to the top of the silica bed.[7]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You may start with a low-polarity eluent and gradually increase the polarity (gradient elution) if necessary to move your compound down the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator followed by drying under high vacuum.

Part 4: Visualization and Data
Decision Workflow for Purification Strategy

The following diagram outlines the logical steps for selecting an appropriate purification method.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Characterization cluster_decision Method Selection cluster_purification Purification Protocols cluster_validation Final Validation Start Crude this compound (Contains Solvent Impurity) Analysis 1. Identify & Quantify Impurity (GC-HS) 2. Determine Physical State Start->Analysis IsSolid Is the product a solid? Analysis->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize  Yes Column Perform Column Chromatography IsSolid->Column No (Oil) CheckPurity Check Purity (GC-HS) Recrystallize->CheckPurity Column->CheckPurity CheckPurity:s->Column:n Fail End Pure Product (Meets Specification) CheckPurity->End  Pass

Caption: Decision tree for selecting a purification method.

Part 5: Safety and Handling

Crucial Safety Notice: Always consult the Safety Data Sheet (SDS) for this compound and any solvents used before beginning work.[22][23][24][25][26]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23][25]

  • Ventilation: Handle all chemicals, especially volatile solvents, inside a certified chemical fume hood to avoid inhalation.[23][25]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

This guide is intended to provide expert-level support for common issues encountered during the purification of this compound. For unique or persistent challenges, further process optimization and consultation may be required.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic compounds are of paramount importance. Their unique electronic properties and ability to modulate biological activity make them key building blocks in the synthesis of novel therapeutic agents and functional materials. Among these, 3,4-Difluoro-5-methoxyaniline stands out as a valuable intermediate, incorporating the strong electron-withdrawing effects of two fluorine atoms, the electron-donating methoxy group, and the versatile amino functionality.

A precise and unambiguous structural confirmation of such molecules is the bedrock of successful research and development. While numerous analytical techniques can provide pieces of the structural puzzle, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary and most informative method for elucidating the structure of organic molecules in solution.

This guide provides an in-depth analysis of the ¹H NMR characterization of this compound. We will delve into a detailed prediction of its ¹H NMR spectrum, supported by established principles of substituent effects and spin-spin coupling. Furthermore, we will present a comparative overview with alternative and complementary analytical techniques, namely ¹³C NMR, ¹⁹F NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This comprehensive approach is designed to equip the modern researcher with the expertise to confidently characterize this and similar fluorinated aniline derivatives, ensuring the integrity and success of their scientific endeavors.

I. The Cornerstone of Characterization: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a wealth of information regarding the electronic environment and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the methoxy protons, and the amine protons.

Predicted ¹H NMR Spectrum of this compound

The chemical shifts (δ) in ¹H NMR are highly sensitive to the electron density around the proton. Electron-donating groups (EDGs) increase the electron density, "shielding" the proton and shifting its signal to a lower ppm value (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, "deshielding" the proton and shifting its signal to a higher ppm value (downfield).[1][2]

In this compound, we have:

  • Amino group (-NH₂): A strong electron-donating group.

  • Methoxy group (-OCH₃): A strong electron-donating group.

  • Fluorine atoms (-F): Strongly electronegative and thus electron-withdrawing via induction, but also capable of electron donation through resonance.[3]

The interplay of these substituents governs the chemical shifts of the two aromatic protons.

Molecular Structure and Predicted ¹H NMR Interactions

Caption: Predicted key proton-proton and proton-fluorine couplings in this compound.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Rationale
-NH₂ ~3.5 - 4.5Broad singlet-The chemical shift is variable and depends on concentration, solvent, and temperature. The protons are exchangeable, leading to a broad signal.
-OCH₃ ~3.8 - 4.0Singlet-The three protons of the methyl group are equivalent and not coupled to other protons, resulting in a sharp singlet.
Aromatic H(a) ~6.3 - 6.6Doublet of doublets of doublets (ddd) or Triplet of doublets (td)ortho-HF, meta-HH, meta-HFThis proton is ortho to the strongly donating amino group and meta to the donating methoxy group, leading to significant shielding. It will be split by the adjacent fluorine, the meta aromatic proton, and the other meta fluorine.
Aromatic H(b) ~6.1 - 6.4Doublet of doublets of doublets (ddd) or Triplet of doublets (td)meta-HH, meta-HF, para-HFThis proton is ortho to the donating methoxy group and meta to the donating amino group, also resulting in strong shielding. It will be split by the meta aromatic proton, and the two fluorine atoms.

Note on Coupling Constants:

  • ³J (H-H, ortho): Typically 7-10 Hz.[4]

  • ⁴J (H-H, meta): Typically 2-3 Hz.[5]

  • ⁵J (H-H, para): Typically 0-1 Hz.

  • ³J (H-F, ortho): Typically 6-10 Hz.

  • ⁴J (H-F, meta): Typically 4-8 Hz.

  • ⁵J (H-F, para): Typically 0-3 Hz.

The complex splitting patterns of the aromatic protons arise from coupling to both the other aromatic proton and the two fluorine atoms. The exact appearance will depend on the relative magnitudes of the various coupling constants.

II. A Broader Perspective: Comparison with Other Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a combination of analytical methods.

Technique Information Provided Advantages for this compound Limitations
¹³C NMR Number and electronic environment of carbon atoms.Confirms the presence of 7 distinct carbon environments. The chemical shifts are sensitive to the attached fluorine and oxygen atoms.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
¹⁹F NMR Number and electronic environment of fluorine atoms.Highly sensitive and provides a wide chemical shift range, making it excellent for confirming the presence and substitution pattern of fluorine atoms.[6][7]Requires a spectrometer equipped with a fluorine probe.
FTIR Spectroscopy Presence of functional groups.Clearly shows characteristic stretches for N-H (amine), C-O (methoxy), and C-F bonds.[8][9]Provides limited information on the overall connectivity of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula. The isotopic pattern can be informative if other halogens were present.[10]Does not provide information on the substitution pattern of the aromatic ring.

Workflow for Comprehensive Spectroscopic Characterization

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Other Complementary Techniques H_NMR 1H NMR C_NMR 13C NMR H_NMR->C_NMR Carbon Backbone Structure_Confirmation Structure Confirmed H_NMR->Structure_Confirmation F_NMR 19F NMR C_NMR->F_NMR Fluorine Environment C_NMR->Structure_Confirmation F_NMR->Structure_Confirmation FTIR FTIR FTIR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation Sample Sample Sample->H_NMR Primary Analysis Sample->FTIR Functional Groups Sample->MS Molecular Weight

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

III. In the Lab: Experimental Protocols

Achieving high-quality, reproducible data is contingent on meticulous experimental technique.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent does not have signals that overlap with the analyte peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13]

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of a reference standard like tetramethylsilane (TMS) can be added. However, for routine spectra, referencing to the residual solvent peak is often sufficient.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Spectrum Acquisition

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[14][15]

Parameter Recommended Value Purpose
Pulse Program zg30 or zgStandard 1D proton experiment. A 30° pulse is often used to allow for a shorter relaxation delay.
Spectral Width (SW) ~16 ppmShould encompass all expected proton signals.
Acquisition Time (AQ) 2-4 secondsThe duration of signal detection. Longer times improve resolution.[16]
Relaxation Delay (D1) 1-2 secondsTime between scans to allow for relaxation of the nuclei.
Number of Scans (NS) 8-16Signal averaging to improve the signal-to-noise ratio.
Temperature 298 KStandard room temperature acquisition.

IV. Conclusion

The structural characterization of this compound is a critical step in its application in research and development. ¹H NMR spectroscopy, as demonstrated, provides the most detailed information regarding its molecular structure. By carefully analyzing the chemical shifts and coupling patterns, one can gain a high degree of confidence in the substitution pattern of the aromatic ring.

When combined with complementary techniques such as ¹³C NMR, ¹⁹F NMR, FTIR, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The protocols and predictive analyses presented in this guide are intended to serve as a robust framework for researchers, ensuring the scientific integrity of their work with this and other complex halogenated molecules.

V. References

  • University of California, Davis. NMR Sample Preparation. --INVALID-LINK--

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. --INVALID-LINK--

  • Novotny, J., & Císařová, I. (2018). Acquiring ¹H and ¹³C Spectra. In Structure Elucidation in Organic Chemistry (pp. 57-82). De Gruyter.

  • Stenutz, R. NMR chemical shift prediction of benzenes. --INVALID-LINK--

  • Zeng, T., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(21), 13846–13855.

  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. --INVALID-LINK--

  • Scribd. NMR Sample Preparation Guide. --INVALID-LINK--

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. --INVALID-LINK--

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. --INVALID-LINK--

  • ACD/Labs. (2021). 1H–1H Coupling in Proton NMR. --INVALID-LINK--

  • Abraham, R. J. (2009). Prediction of ¹H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository.

  • Bruker. The Acquisition Parameters. --INVALID-LINK--

  • University of Reading. NMR Sample Preparation. --INVALID-LINK--

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. --INVALID-LINK--

  • Boston University. Basic NMR Concepts. --INVALID-LINK--

  • Diehl, P. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(14), 44A-50A.

  • Kuprov, I., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 5337.

  • LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?.

  • Bothner-By, A. A., & Pople, J. A. (1961). Proton and fluorine NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy, 7(1-6), 403-408.

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. --INVALID-LINK--

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... --INVALID-LINK--

  • Contreras, R. H., et al. (2003). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Magnetic Resonance in Chemistry, 41(7), 536-540.

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

  • Organic Chemistry Data. 1H NMR Coupling Constants. --INVALID-LINK--

  • S., S., & S., S. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(5), 1229–1234.

  • Reddit. (2021). The Effect of Fluorine in 1H NMR. r/Chempros.

  • ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... --INVALID-LINK--

  • Alfa Chemistry. 19F Coupling Constants Table. Organofluorine. --INVALID-LINK--

  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. --INVALID-LINK--

  • ResearchGate. FTIR Spectra of pure components and their binary liquid components.... --INVALID-LINK--

  • University of Michigan. 19F NMR Reference Standards. --INVALID-LINK--

  • Supporting Information. New Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. --INVALID-LINK--

  • National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants. YouTube. --INVALID-LINK--

  • University of Ottawa. 19Flourine NMR. --INVALID-LINK--

  • University of Cambridge. Chemical shifts. --INVALID-LINK--

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. --INVALID-LINK--

  • Alfa Chemistry. 19F NMR Chemical Shift Table. Organofluorine. --INVALID-LINK--

  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. --INVALID-LINK--

  • National Institutes of Health. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. --INVALID-LINK--

  • Gerig, J. T. (2000). Fluorine NMR. eMagRes, 1-7.

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  • Chemguide. mass spectra - the M+2 peak. --INVALID-LINK--

  • ResearchGate. LCMS-guided detection of halogenated natural compounds.... --INVALID-LINK--

References

A Comparative Guide to the 13C NMR Spectral Analysis of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3,4-Difluoro-5-methoxyaniline, a substituted aromatic amine, presents a unique analytical challenge due to the complex interplay of its functional groups. This guide offers an in-depth analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, providing a framework for its characterization. Furthermore, we will objectively compare the utility of 13C NMR with alternative analytical techniques, supported by experimental data and established methodologies.

The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. For this compound, this technique provides critical information regarding the number of unique carbon environments, the electronic effects of the substituents on the aromatic ring, and the characteristic carbon-fluorine (C-F) couplings.

Predicted 13C NMR Spectral Data for this compound

Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum is presented below. This prediction is based on the principles of substituent additivity, using empirical data from aniline, anisole, and 1,2-difluorobenzene as foundational models. The influence of the amino (-NH2), methoxy (-OCH3), and fluorine (-F) groups on the chemical shifts of the aromatic carbons is a key aspect of this analysis.

The amino group generally acts as an electron-donating group, causing an upfield shift (lower ppm) of the ortho and para carbons.[1] Conversely, its inductive effect can lead to a deshielding of the ipso-carbon. The methoxy group is also electron-donating, influencing the aromatic carbons in a similar manner to the amino group. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect, leading to a significant downfield shift (higher ppm) of the carbon atom to which it is directly attached. However, through resonance, it can donate electron density, which complicates the precise prediction of chemical shifts.

A crucial feature in the 13C NMR spectrum of fluorinated organic compounds is the presence of C-F coupling.[2] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large (around 240-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.[2]

Table 1: Predicted 13C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C1 (-NH2)~135dd²JCF ≈ 15-25, ⁴JCF ≈ 1-3
C2~100d³JCF ≈ 5-10
C3 (-F)~150d¹JCF ≈ 240-250
C4 (-F)~145d¹JCF ≈ 240-250
C5 (-OCH3)~155dd²JCF ≈ 15-25, ²JCF ≈ 15-25
C6~95d³JCF ≈ 5-10
-OCH3~56s-

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition parameters.

A Comparative Analysis: 13C NMR vs. Alternative Techniques

While 13C NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound often necessitates a multi-technique approach. The following section compares the utility of 13C NMR with other common analytical methods.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Carbon skeleton, electronic environment of carbons, presence of C-F bonds.Provides detailed structural information, non-destructive.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.
¹H NMR Number and environment of protons, proton-proton and proton-fluorine couplings.High sensitivity, provides complementary structural information.Can have complex splitting patterns in aromatic regions, especially with fluorine coupling.
19F NMR Direct detection of fluorine atoms, provides information on their chemical environment and coupling to other nuclei.High sensitivity for fluorine, wide chemical shift range allows for good signal dispersion.[3]Provides information only about the fluorine atoms.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not provide detailed stereochemical or isomeric information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., N-H, C-O, C-F, aromatic C-H).Fast and simple to perform, provides a "fingerprint" of the molecule.Does not provide detailed information on the carbon skeleton or connectivity.
Workflow for Comprehensive Structural Elucidation

For a robust characterization of this compound, a logical workflow integrating these techniques is recommended.

Structural Elucidation Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation MS Mass Spectrometry (Molecular Weight & Formula) H_NMR ¹H NMR (Proton Framework) MS->H_NMR Provides MW context FTIR FTIR Spectroscopy (Functional Groups) FTIR->H_NMR Confirms functional groups C_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) H_NMR->C_NMR Guides ¹³C assignment 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Confirmation) H_NMR->2D_NMR F_NMR ¹⁹F NMR (Fluorine Environments) C_NMR->F_NMR Correlates C and F environments C_NMR->2D_NMR F_NMR->2D_NMR Refines structural details

Figure 1: A recommended workflow for the comprehensive structural elucidation of this compound.

Experimental Protocols

Protocol 1: 13C NMR Spectroscopy

Objective: To acquire a proton-decoupled 13C NMR spectrum of this compound.

Materials:

  • This compound (10-20 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay (d1) to 2-5 seconds to allow for adequate relaxation of quaternary carbons.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as 13C has a low natural abundance.[4]

  • Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent.

  • Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.

Conclusion

The 13C NMR spectrum of this compound, characterized by distinct chemical shifts and prominent C-F couplings, provides a wealth of structural information that is fundamental to its unambiguous identification. While 13C NMR is a cornerstone technique, a judicious combination with other analytical methods such as ¹H NMR, ¹⁹F NMR, and mass spectrometry allows for a more comprehensive and definitive structural elucidation. The protocols and comparative data presented in this guide offer a robust framework for researchers and scientists engaged in the analysis of this and structurally related fluorinated aromatic amines, thereby supporting the advancement of drug discovery and development programs.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Logic of Fragmentation in Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of a compound. The process involves ionizing a molecule and then detecting the mass-to-charge ratio (m/z) of the resulting ion and its fragments. The fragmentation pattern is not random; it is governed by the chemical stability of the bonds within the molecule and the relative stability of the resulting fragment ions.[1] By understanding the typical fragmentation pathways of different functional groups, we can predict the mass spectrum of a novel compound like 3,4-Difluoro-5-methoxyaniline.

This guide will focus primarily on Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. We will also consider Electrospray Ionization (ESI), a soft ionization method that typically yields the protonated molecule with less fragmentation, which is highly relevant in LC-MS applications for quantifying aromatic amines.[2][3][4]

Predicted Fragmentation of this compound

The structure of this compound combines three key functional groups that will dictate its fragmentation: an aniline core, two fluorine substituents, and a methoxy group.

Molecular Ion: The molecular ion (M⁺˙) of this compound is expected at an m/z corresponding to its molecular weight. Due to the presence of a nitrogen atom, this will be an odd nominal mass (the Nitrogen Rule).[5]

The fragmentation will likely proceed through several competing pathways initiated by the ionization of the aromatic system or the lone pair electrons on the nitrogen or oxygen atoms.

Key Fragmentation Pathways
  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds (anisoles) is the loss of a methyl radical from the methoxy group, leading to the formation of a stable phenoxy cation.[6][7] This would result in a significant peak at [M-15]⁺.

  • Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of anisole derivatives is the loss of a neutral formaldehyde molecule, which proceeds through a rearrangement mechanism.[6] This would produce a fragment at [M-30]⁺˙.

  • Loss of a Halogen Radical (•F): While the C-F bond is strong, the loss of a fluorine radical is a possible fragmentation pathway for fluorinated aromatic compounds, leading to a fragment at [M-19]⁺.

  • Alpha-Cleavage of the Amine Group: For aromatic amines, cleavage of the C-N bond is a characteristic fragmentation.[5][8] However, in this case, it would involve cleavage of the aromatic ring, which is less likely than the loss of substituents.

  • Loss of CO: Following the initial loss of a methyl or formaldehyde group, the resulting ion can undergo further fragmentation, such as the loss of carbon monoxide (CO), a common fragmentation for phenolic-type ions.

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M This compound (M+•) M_minus_15 [M-15]+ (Loss of •CH3) M->M_minus_15 - •CH3 M_minus_30 [M-30]+• (Loss of CH2O) M->M_minus_30 - CH2O M_minus_19 [M-19]+ (Loss of •F) M->M_minus_19 M_minus_15_minus_28 [M-15-28]+ (Loss of CO) M_minus_15->M_minus_15_minus_28 - CO

Caption: Predicted EI fragmentation of this compound.

Comparative Fragmentation Analysis

To better understand the influence of the substituents, let's compare the predicted fragmentation of this compound with that of simpler, related molecules.

CompoundKey Fragmentation PathwaysExpected Major Fragment Ions (m/z)Influence of Substituents
AnilineLoss of H, HCN[M-1]⁺, [M-27]⁺The amino group directs fragmentation.
AnisoleLoss of •CH₃, CH₂O, CO[M-15]⁺, [M-30]⁺, [M-43]⁺The methoxy group is the primary site of fragmentation.[6][9]
1,2-DifluorobenzeneLoss of •F, C₂H₂[M-19]⁺, [M-26]⁺Halogen loss is a characteristic pathway.[10]
This compound Loss of •CH₃, CH₂O, •F, CO[M-15]⁺, [M-30]⁺, [M-19]⁺, [M-43]⁺The methoxy group is expected to be the most labile, leading to a prominent [M-15]⁺ peak. The fluorine atoms will influence the stability of the fragment ions.

This comparative analysis highlights how the methoxy group is likely to dominate the initial fragmentation of this compound, making the loss of a methyl radical a key diagnostic peak.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of this compound.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent. The optimal concentration will depend on the sensitivity of the mass spectrometer.

Instrumentation and Analysis
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source:

    • Electron Ionization (EI) for GC-MS: For detailed structural elucidation.

    • Electrospray Ionization (ESI) for LC-MS: For analysis in solution and quantification.[2][3]

Recommended Instrument Parameters

For EI-MS (via Gas Chromatography):

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating this type of analyte.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

For ESI-MS (via Liquid Chromatography):

  • LC Column: A C18 reversed-phase column is appropriate.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan mode (m/z 100-500) and tandem MS (MS/MS) of the protonated molecule.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (10-100 µg/mL) stock->working gcms GC-MS (EI) working->gcms lcms LC-MS (ESI) working->lcms identify_M Identify Molecular Ion gcms->identify_M lcms->identify_M characterize_fragments Characterize Fragment Ions identify_M->characterize_fragments propose_pathway Propose Fragmentation Pathway characterize_fragments->propose_pathway

Caption: Workflow for MS analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of this compound. By leveraging established fragmentation patterns of related compounds, we can anticipate the key fragment ions and their origins. The dominant fragmentation pathways are expected to be initiated by the methoxy group, leading to characteristic losses of a methyl radical and formaldehyde. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra for this compound, enabling its unambiguous identification and characterization.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 3,4-Difluoro-5-methoxyaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Anilines

In the landscape of modern medicinal chemistry and materials science, substituted anilines are indispensable building blocks.[1] Their utility stems from their role as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and functional polymers. The strategic introduction of fluorine atoms and methoxy groups onto the aniline scaffold dramatically alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity—key parameters in drug design.[2][3]

This guide provides an in-depth comparison of the chemical reactivity of 3,4-Difluoro-5-methoxyaniline and its structural analogs. We will dissect how the interplay of electron-donating and electron-withdrawing substituents governs the molecule's behavior in key synthetic transformations. Our analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental evidence, offering field-proven insights for professionals engaged in complex molecular synthesis.

The analogs selected for this comparative analysis are:

  • 3,5-Difluoro-4-methoxyaniline: An isomer to study the effect of substituent position.

  • 3-Fluoro-4-methoxyaniline: A mono-fluorinated analog to gauge the impact of the second fluorine atom.

  • p-Anisidine (4-methoxyaniline): A control to isolate the effect of the methoxy group.

  • Aniline: The parent compound for a baseline comparison.

Pillar 1: Understanding the Electronic Landscape

The reactivity of a substituted aniline is dictated by the net electronic effect of its substituents on the aromatic ring and the nitrogen lone pair. The amino group (-NH₂) and the methoxy group (-OCH₃) are strong resonance electron-donating groups (+R) that activate the ring towards electrophilic attack, particularly at the ortho and para positions. Conversely, fluorine is a strongly electronegative atom, exerting a powerful inductive electron-withdrawing effect (-I), which deactivates the ring.[4]

In This compound , these forces are in a delicate balance:

  • -NH₂ Group: Strongly activating (+R > -I). Directs electrophiles ortho and para.

  • -OCH₃ Group: Strongly activating (+R > -I).

  • Fluorine Atoms: Strongly deactivating (-I > +R).

The combined effect makes the aromatic ring electron-deficient overall compared to aniline or p-anisidine, yet the directing effects of the amine and methoxy groups still dictate the regioselectivity of certain reactions. The powerful inductive pull of the two fluorine atoms also significantly reduces the basicity of the aniline nitrogen.

Caption: Competing electronic effects in this compound.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The unique electronic nature of this compound and its analogs leads to distinct reactivity profiles.

A. Basicity of the Aniline Nitrogen

The basicity of the nitrogen lone pair is a fundamental property. Electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away from the nitrogen, making the lone pair less available to accept a proton.

CompoundStructureKey Electronic FactorsPredicted pKa (Relative to Aniline)
AnilineC₆H₅NH₂Baseline~4.6
p-AnisidineCH₃OC₆H₄NH₂+R effect of OMe increases electron density on N.Higher (~5.3)
3-Fluoro-4-methoxyanilineC₇H₈FNOOne -I fluorine atom counteracts the +R of OMe.Lower than p-Anisidine
This compound C₇H₇F₂NO Two strong -I fluorine atoms significantly reduce basicity.Significantly Lower
3,5-Difluoro-4-methoxyanilineC₇H₇F₂NOTwo strong -I fluorine atoms significantly reduce basicity.Significantly Lower

Insight: The presence of two fluorine atoms makes this compound a significantly weaker base than aniline.[5] This has practical implications, for instance, requiring stronger bases in reactions where the aniline acts as a nucleophile or needing to avoid strongly acidic conditions that could fully protonate the weakly basic nitrogen.

B. Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effect of the fluorine atoms, the powerful ortho-, para-directing influence of the -NH₂ group often dictates the outcome of EAS reactions.[6] However, the overall reaction rate is expected to be much slower than for aniline or p-anisidine.

  • Aniline & p-Anisidine: These are highly activated rings. Reactions like bromination often proceed uncontrollably to give poly-substituted products without the need for a Lewis acid catalyst.[5]

  • This compound: The ring is strongly deactivated. The primary directing group is the -NH₂. The para position (C2) and one ortho position (C6) are activated. Steric hindrance from the C5-methoxy group may favor substitution at the C6 position. Due to the deactivation, more forcing conditions or a proper Lewis acid catalyst would likely be required for reactions like Friedel-Crafts.[7]

  • 3,5-Difluoro-4-methoxyaniline: The C2 and C6 positions are equivalent and are the most activated sites for electrophilic attack, being ortho to the -NH₂ group and meta to the fluorine atoms.

C. Nucleophilic Aromatic Substitution (S_N_Ar)

S_N_Ar reactions involve the displacement of a leaving group (like a halide) on an electron-poor aromatic ring by a nucleophile.[8] For this reaction to occur, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[9]

  • This compound: The fluorine atoms are potential leaving groups. The C4-F is para to the electron-withdrawing C1-NH₂ (in its protonated or coordinated form) and ortho to the C5-methoxy group. The C3-F is meta to the amine. Therefore, nucleophilic attack is most likely to displace the fluorine at the C4 position. The reaction is plausible but would require conditions that render the ring sufficiently electron-poor.

  • Reactivity Trend of Halides: In S_N_Ar, the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-leaving group bond. Due to fluorine's high electronegativity, it makes the attached carbon highly electrophilic, accelerating the attack. Thus, the reactivity order is often F > Cl > Br > I, contrary to S_N_2 reactions.[9][10]

D. Palladium-Catalyzed Cross-Coupling Reactions

Anilines are common coupling partners in reactions like Buchwald-Hartwig amination, which forms C-N bonds.[11][12] The performance in these reactions is sensitive to both electronic and steric factors.

  • Electron-Rich Anilines (e.g., p-Anisidine): Generally react well as they are good nucleophiles.

  • Electron-Poor Anilines (e.g., this compound): The reduced nucleophilicity of the nitrogen can make these substrates more challenging. The reaction may require more active catalyst systems (e.g., bulky, electron-rich phosphine ligands), higher catalyst loading, or higher temperatures to proceed efficiently.[13] However, their inclusion in these reactions is critical for accessing complex, fluorine-containing drug candidates.

Pillar 3: Validated Experimental Protocols & Workflows

The following protocols are representative examples. Researchers should always perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol describes a typical setup for coupling the electron-deficient this compound, where a robust catalytic system is essential.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), RuPhos (0.06 mmol, 3 mol%), and Sodium tert-butoxide (2.8 mmol).

  • Reagent Addition: Add the aryl bromide (2.0 mmol) and this compound (2.2 mmol).

  • Solvent: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Causality: The choice of a highly active, bulky ligand like RuPhos is crucial for promoting the reductive elimination step with the electron-poor aniline.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline and facilitate the catalytic cycle.

G start Prepare Inert Atmosphere (Argon-flushed Schlenk Tube) reagents Add Catalyst (Pd₂(dba)₃), Ligand (RuPhos), Base (NaOtBu) start->reagents substrates Add Aryl Halide (Ar-X) and Substituted Aniline (Ar'-NH₂) reagents->substrates solvent Add Anhydrous Solvent (e.g., Toluene) substrates->solvent reaction Heat Reaction Mixture (e.g., 100-110 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Cool, Dilute & Filter monitor->workup Upon completion purify Concentrate & Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.

Protocol 2: Regioselective Bromination of 3,5-Difluoro-4-methoxyaniline

This protocol aims for mono-bromination of a deactivated yet symmetrically activated aniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-Difluoro-4-methoxyaniline (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (5 mmol) in acetic acid (5 mL) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0-5 °C for 1 hour after the addition is complete.

  • Quenching: Quench the reaction by pouring it into a stirred solution of saturated sodium bisulfite (50 mL) to destroy excess bromine.

  • Neutralization & Extraction: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality: Using acetic acid as a solvent moderates the reactivity of bromine. Performing the reaction at low temperatures helps to control the exotherm and prevent over-bromination, even on a deactivated ring. The -NH₂ group directs the substitution to the C2/C6 position.

Conclusion and Outlook

The reactivity of this compound and its analogs is a nuanced subject governed by the interplay of competing electronic effects. While the strong inductive withdrawal of the fluorine atoms deactivates the ring and lowers the nitrogen's basicity, the powerful resonance donation from the amine and methoxy groups still allows for controlled functionalization.

  • For Electrophilic Substitution: Expect slower reaction rates requiring more forcing conditions compared to standard anilines. Regioselectivity is primarily controlled by the -NH₂ and -OCH₃ groups.

  • For Nucleophilic Substitution: The fluorine atoms can act as leaving groups under S_N_Ar conditions, providing a pathway for further derivatization.

  • For Cross-Coupling: These anilines are viable but more challenging substrates, often necessitating the use of advanced, highly active catalyst systems.

A thorough understanding of these principles is paramount for researchers in drug discovery. It enables the rational design of synthetic routes and the strategic incorporation of these valuable, fluorinated building blocks into complex molecular architectures, ultimately leading to novel therapeutics with enhanced properties.

References

Introduction: The Strategic Role of the Aniline Scaffold and Fluorine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of fluorinated and non-fluorinated anilines in kinase inhibition, supported by experimental data.

Protein kinases, pivotal regulators of cellular signaling, have become a major class of therapeutic targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this landscape, the aniline scaffold has emerged as a cornerstone pharmacophore.[2][3] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an effective anchor for a multitude of inhibitors.[4] However, the journey from a lead compound to a clinical candidate is fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties.

This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in medicinal chemistry.[5] Its small size allows it to mimic hydrogen sterically, while its profound electronic effects can dramatically alter a molecule's properties.[5][6] When introduced into an aniline ring, fluorine can modulate basicity (pKa), lipophilicity (logP), and metabolic stability, all of which are critical determinants of a drug's performance.[7][8] This guide provides an in-depth comparison of fluorinated versus non-fluorinated anilines in the context of kinase inhibition, synthesizing experimental data to illuminate the causal relationships behind fluorine's impact.

The Multifaceted Influence of Fluorination on Aniline Inhibitors

The decision to incorporate fluorine into an aniline-based kinase inhibitor is driven by the desire to fine-tune its pharmacological profile. The effects of fluorination are not monolithic; they are highly dependent on the position and number of fluorine atoms on the aniline ring.

Modulation of Physicochemical Properties: pKa and Lipophilicity

The introduction of fluorine to an aniline ring has a predictable and significant impact on its basicity (pKa) and lipophilicity (logP), two parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, thereby reducing its basicity and lowering the pKa.[7] This can be advantageous as a lower pKa can lead to improved cell permeability and bioavailability by favoring the neutral form of the molecule.[5]

  • Lipophilicity (logP): The effect of fluorine on lipophilicity is more nuanced. While a single fluorine atom can subtly increase the logP, the incorporation of a trifluoromethyl (CF₃) group generally leads to a substantial increase in lipophilicity.[9] This enhanced lipophilicity can improve membrane permeability and interactions with hydrophobic pockets in the kinase active site.[6][10]

Table 1: Comparison of Physicochemical Properties of Aniline and its Fluorinated Derivatives

CompoundpKalogP
Aniline4.630.90
2-Fluoroaniline3.201.15
3-Fluoroaniline3.511.15
4-Fluoroaniline4.651.15
3-Trifluoromethylaniline3.502.59

Note: The pKa and logP values are representative and can vary slightly depending on the experimental conditions. Data synthesized from available chemical property databases.

Enhancing Metabolic Stability

A major hurdle in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes.[8] A common metabolic vulnerability for aniline rings is hydroxylation. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism.[11] By placing a fluorine atom at a metabolically labile position, medicinal chemists can effectively "block" this metabolic soft spot, thereby increasing the drug's half-life and systemic exposure.[9][12] For instance, in the development of empagliflozin, fluorine substitution on an aryl ring was crucial for preventing oxidative hydroxylation and achieving once-daily oral dosing.[9]

Impact on Binding Affinity and Potency

The ultimate goal of modifying a kinase inhibitor is to improve its binding affinity and, consequently, its inhibitory potency (often measured as IC₅₀). Fluorination of the aniline moiety can achieve this through several mechanisms:

  • Direct Favorable Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, particularly with amide groups in the kinase active site.[7] These "fluorophilic" interactions can contribute significantly to the overall binding energy.[13]

  • Conformational Control: The introduction of fluorine can induce conformational changes in the inhibitor, pre-organizing it into a bioactive conformation that fits more snugly into the binding pocket.[9]

  • Altered Hydrogen Bonding: By modulating the pKa of the aniline nitrogen, fluorine can influence the strength and geometry of the critical hydrogen bonds formed with the kinase hinge region.[14]

The following table provides an illustrative comparison of how fluorination can impact the inhibitory potency of a hypothetical aniline-based kinase inhibitor. This is based on typical structure-activity relationship (SAR) data observed in kinase inhibitor development programs.[7]

Table 2: Illustrative Comparison of Kinase Inhibitory Activity

CompoundAniline MoietyIllustrative Kinase IC₅₀ (nM)
Parent InhibitorAniline150
Fluoro-analog3-Fluoroaniline75
Trifluoromethyl-analog3-(Trifluoromethyl)aniline25

This trend of increasing potency with fluorination is a common, though not universal, observation in kinase inhibitor SAR studies.[7]

Experimental Workflow for Comparing Fluorinated and Non-Fluorinated Analogs

A systematic evaluation of fluorinated and non-fluorinated aniline analogs is crucial for making informed decisions in a drug discovery program. The following diagram and protocol outline a typical experimental workflow.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Decision Synth Synthesis of Fluorinated and Non-fluorinated Analogs QC Purity & Identity Confirmation (NMR, LC-MS) Synth->QC Kinase_Assay Biochemical Kinase Assay (IC50 Determination) QC->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR ADME Metabolic Stability Assay (Microsomes, Hepatocytes) ADME->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3,4-Difluoro-5-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of 3,4-Difluoro-5-methoxyaniline derivatives. By integrating established principles of drug metabolism with detailed, field-proven experimental protocols, this document serves as a practical resource for identifying robust drug candidates with favorable pharmacokinetic profiles.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its in vivo half-life, clearance, and oral bioavailability.[2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] Therefore, a thorough assessment of metabolic stability is paramount in the early stages of drug development to guide lead optimization and select candidates with a higher probability of success.[1][4]

The this compound scaffold is of significant interest in medicinal chemistry due to the unique properties imparted by its substituents. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, while the methoxy group can influence solubility and receptor interactions.[5] However, these functional groups also present specific metabolic liabilities that warrant careful investigation. This guide will provide a comparative analysis of hypothetical derivatives of this scaffold, supported by detailed experimental protocols to empower researchers in their drug development endeavors.

Understanding the Metabolic Landscape of this compound Derivatives

The metabolic fate of this compound derivatives is primarily governed by the interplay of their aniline, difluoro, and methoxy functionalities. The major enzymatic players in their metabolism are the Cytochrome P450 (CYP) monooxygenases, which are responsible for the bulk of Phase I oxidative metabolism in the liver.[6][7][8][9][10]

Predicted Metabolic Pathways:
  • Hydroxylation: The aromatic ring is susceptible to hydroxylation, primarily catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the directing effects of the amine, methoxy, and fluorine substituents.

  • O-Demethylation: The methoxy group is a common site for oxidative O-demethylation, converting it to a hydroxyl group.[4][11][12] This transformation can significantly alter the pharmacological and pharmacokinetic properties of the molecule.

  • N-Oxidation & N-Dealkylation: The aniline nitrogen can undergo oxidation to form hydroxylamines and nitroso derivatives, which can be reactive metabolites.[1] If the nitrogen is further substituted (i.e., secondary or tertiary amines), N-dealkylation can also occur.

  • Defluorination: While the carbon-fluorine bond is strong, metabolic defluorination can occur, particularly when the fluorine is located at a position that is activated towards nucleophilic attack or further oxidation. Para-substituted fluoroanilines, for instance, have shown susceptibility to metabolic degradation.[12][13]

  • Phase II Conjugation: The primary amine and any newly formed hydroxyl groups can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.

Below is a diagram illustrating the potential metabolic pathways for the this compound core structure.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Hydroxylated Aromatic Hydroxylation Parent->Hydroxylated CYP450 O-Demethylated O-Demethylation Parent->O-Demethylated CYP450 N-Oxidized N-Oxidation Parent->N-Oxidized CYP450/FMO Defluorinated Defluorination Parent->Defluorinated CYP450 Conjugated Glucuronide/Sulfate Conjugates Hydroxylated->Conjugated UGTs/SULTs O-Demethylated->Conjugated UGTs/SULTs

Caption: Predicted metabolic pathways of this compound.

Comparative Metabolic Stability of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of three hypothetical derivatives of this compound. The data in the following tables are representative of what would be generated in a typical in vitro metabolic stability study.

  • Derivative A: this compound (Parent Compound)

  • Derivative B: N-acetyl-3,4-Difluoro-5-methoxyaniline (Amide derivative to block N-oxidation)

  • Derivative C: 3,4-Difluoro-5-(difluoromethoxy)aniline (Methoxy group replaced with a difluoromethoxy group to block O-demethylation)

Liver Microsomal Stability Data

This assay primarily assesses Phase I metabolism mediated by enzymes like CYPs.[2]

Compoundt1/2 (min)CLint (µL/min/mg protein)Major Metabolite(s) Identified
Derivative A 2527.7Hydroxylated, O-demethylated
Derivative B 4515.4Hydroxylated
Derivative C > 60< 11.6Hydroxylated
Verapamil (Control) 1546.2N-dealkylated

t1/2: half-life; CLint: intrinsic clearance

Hepatocyte Stability Data

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of metabolic enzymes.[2][14]

Compoundt1/2 (min)CLint (µL/min/106 cells)Major Metabolite(s) Identified
Derivative A 1838.5Hydroxylated, O-demethylated, Glucuronide conjugate
Derivative B 3519.8Hydroxylated, Glucuronide conjugate of hydroxylated metabolite
Derivative C 5512.6Hydroxylated
7-Hydroxycoumarin (Control) 1069.3Glucuronide and sulfate conjugates

t1/2: half-life; CLint: intrinsic clearance

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, the following detailed protocols for liver microsomal and hepatocyte stability assays are provided. These protocols include critical quality control steps and represent a self-validating system.

Liver Microsomal Stability Assay Protocol

This protocol outlines the steps to determine the in vitro intrinsic clearance of a test compound in liver microsomes.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis A Prepare test compound stock solution (e.g., 1 mM in DMSO) D Pre-incubate microsomes and test compound at 37°C for 5 min A->D B Thaw liver microsomes and prepare working solution (e.g., 1 mg/mL in buffer) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J

Caption: Experimental workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare a 1 mM stock solution in DMSO. For the assay, create a working solution by diluting the stock in acetonitrile.

    • Liver Microsomes: Thaw cryopreserved human liver microsomes (e.g., from a pool of donors) in a 37°C water bath and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Positive Control: Use a compound with known metabolic lability, such as verapamil or testosterone.

    • Negative Control: Incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard (for analytical normalization).

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7][9][10][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Hepatocyte Stability Assay Protocol

This protocol describes the determination of metabolic stability in a more physiologically relevant system using cryopreserved human hepatocytes.

Step-by-Step Methodology:

  • Preparation of Hepatocytes and Reagents:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability (should be >80%).

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 106 viable cells/mL.

    • Prepare test compound working solutions in the incubation medium.

    • Positive Control: Use a compound that undergoes both Phase I and Phase II metabolism, such as 7-hydroxycoumarin.

    • Negative Control: Incubate the test compound in medium without hepatocytes to assess chemical stability.

  • Incubation:

    • Dispense the hepatocyte suspension into a 24- or 48-well plate.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with continuous gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the hepatocyte suspension.

    • Quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.

  • Data Analysis:

    • Calculate the half-life (t1/2) as described in the microsomal stability assay protocol.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/106 cells) = (0.693 / t1/2) * (incubation volume / number of cells in 106).

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery. The this compound scaffold presents both opportunities and challenges from a metabolic perspective. The strategic placement of fluorine atoms and modifications to the methoxy and aniline functionalities can significantly enhance metabolic stability. The protocols detailed in this guide provide a robust framework for generating high-quality, comparative data to inform structure-activity and structure-metabolism relationships.

Future work should focus on detailed metabolite identification to fully elucidate the biotransformation pathways of promising derivatives. This will not only provide a more complete understanding of their clearance mechanisms but also identify any potentially reactive or pharmacologically active metabolites. By combining empirical in vitro data with in silico prediction tools, researchers can build a comprehensive metabolic profile to de-risk candidates and accelerate their progression towards the clinic.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents, 3,4-Difluoro-5-methoxyaniline and its analogs are invaluable building blocks.[1] However, their utility in the lab is matched by the critical importance of their responsible disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Core Principles of Safe Disposal: A Proactive Approach

Understanding the Hazard Profile

Aniline derivatives, particularly those with halogen substituents, are generally classified as hazardous. They can be toxic if inhaled, ingested, or absorbed through the skin.[4][5] The presence of fluorine atoms can increase the compound's persistence in the environment, placing it in a category of concern similar to other polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals."[6] Therefore, the disposal of this compound must be approached with the assumption that it is a hazardous and environmentally persistent substance.

Table 1: Physicochemical Properties of a Structurally Similar Compound: 3-Fluoro-5-methoxyaniline

PropertyValueSource
Molecular FormulaC₇H₈FNO[1][7]
Molecular Weight141.14 g/mol [1][7]
Boiling Point~226.2°C at 760 mmHg[1][7]
Flash Point90.6°C[1][7]
Density1.176 g/cm³[1][7]

This data for a related compound underscores the need for careful handling due to its relatively high boiling point and flash point, indicating it is a combustible liquid.[3]

Operational Plan: From Benchtop to Final Disposal

A meticulous operational plan is essential to ensure safety and compliance throughout the chemical's lifecycle in the laboratory.

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for toxicity, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear chemical-impermeable gloves. Butyl, neoprene, or Viton gloves are often recommended for handling anilines; nitrile gloves may not be suitable for prolonged contact.[8]

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.[5]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][8]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, wipes, contaminated silica gel). The container should be made of a compatible material, such as polyethylene.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." A hazardous waste tag should be completed as soon as the first drop of waste is added.[9]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[9][10]

  • Storage: Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container must be kept tightly closed when not in use.[10]

Disposal Protocol: A Step-by-Step Guide

The final disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the process leading to this final stage.

  • Initial Collection:

    • Carefully transfer waste this compound and contaminated materials into the designated and properly labeled hazardous waste container.

    • Ensure the container is sealed tightly after each addition.

  • Log Keeping:

    • Maintain a log of the approximate amount of waste added to the container. This is crucial for the disposal company's documentation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within the lab.

    • Ensure secondary containment is in place to mitigate any potential leaks.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information, including the completed hazardous waste tag.

  • Final Disposal Method:

    • The EHS-approved waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

    • Given the fluorinated nature of the compound, the most probable disposal methods are high-temperature incineration or placement in a secure hazardous waste landfill.[6][11] Incineration is often preferred for "forever chemicals" as it has the potential to permanently destroy them, although this requires specialized facilities capable of reaching very high temperatures to break the strong carbon-fluorine bonds.[6][11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[3][8]

    • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[8]

    • For large spills, evacuate the lab, close the doors, and contact your institution's emergency response team or EHS.[10]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations In-Lab Handling & Collection cluster_DisposalProcess Formal Disposal Process cluster_FinalMethods Disposal Methodologies Start Generate 3,4-Difluoro- 5-methoxyaniline Waste PPE Wear Appropriate PPE Start->PPE Segregate Segregate as Halogenated Waste PPE->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store EHS_Contact Contact EHS for Waste Pickup Store->EHS_Contact Container Full or Pickup Scheduled Transport Transport by Licensed Waste Vendor EHS_Contact->Transport TSDF Arrival at Permitted TSDF Transport->TSDF FinalDisposal Final Disposal TSDF->FinalDisposal Incineration High-Temperature Incineration FinalDisposal->Incineration Preferred for Fluorinated Compounds Landfill Hazardous Waste Landfill FinalDisposal->Landfill

Caption: Decision workflow for the disposal of this compound.

By adhering to these rigorous safety and disposal protocols, the scientific community can continue to leverage the synthetic potential of this compound while upholding its commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to the Safe Handling of 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 3,4-Difluoro-5-methoxyaniline (CAS No. 1195190-12-5) is not readily accessible. The following guide has been meticulously developed by synthesizing safety data from structurally analogous compounds, namely 3-Fluoro-5-methoxyaniline and other substituted anilines, in conjunction with established best practices for laboratory chemical safety. The toxicological and physical properties of this compound are anticipated to be similar to these related compounds due to structural homology. This guide is intended for an audience of trained researchers, scientists, and professionals in the field of drug development.

Hazard Identification and Risk Assessment: A Proactive Approach

Substituted anilines as a class of compounds warrant a high degree of caution. Based on the hazard profile of similar molecules, this compound should be presumed to be a hazardous substance.[1][2]

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[1]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

The primary routes of exposure are inhalation, skin absorption, and eye contact. The causality behind these hazards lies in the chemical reactivity of the aniline functional group, which can interfere with biological processes upon entering the body.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that engineering controls should be the primary method of exposure reduction. All work involving this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[3][4] The fume hood should have a continuous and verifiable airflow. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following is a mandatory minimum PPE ensemble for handling this compound.

PPE CategorySpecificationRationale for Selection
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in situations with a higher risk of splashing.Protects against splashes and aerosols, preventing serious eye irritation or damage.
Hand Protection Nitrile gloves are suitable for short-term use.[3] For prolonged handling, consider more robust options like butyl or neoprene gloves. Always consult the glove manufacturer's compatibility chart.Prevents dermal absorption, a significant route of exposure for anilines. Contaminated gloves should be disposed of immediately.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher splash potential, impervious clothing or a chemical-resistant apron is recommended.Minimizes skin contact with the chemical.
Respiratory Protection If exposure limits are likely to be exceeded or if symptoms of respiratory irritation occur, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]Protects against the inhalation of harmful vapors and aerosols.

PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Operational Plan: A Step-by-Step Guide to Safe Handling

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as outlined in the previous section.

  • Handling:

    • Dispense the chemical slowly and carefully to avoid splashing or creating aerosols.

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

    • The storage area should be clearly labeled and secured.[6]

Emergency and Spill Response Plan

Emergency Contact Information
  • Emergency Services: 911 (or local equivalent)

  • Principal Investigator/Lab Supervisor: [Insert Name and Phone Number]

  • Environmental Health & Safety Office: [Insert Phone Number]

Spill Response Protocol

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<100 mL, contained) Assess->SmallSpill LargeSpill Large Spill (>100 mL or uncontained) Assess->LargeSpill Cleanup Contain and Clean Up (with appropriate PPE and spill kit) SmallSpill->Cleanup EHS Contact EH&S and Evacuate Lab LargeSpill->EHS Dispose Dispose of Waste Properly Cleanup->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.